Product packaging for ACHP(Cat. No.:CAS No. 406208-42-2)

ACHP

Número de catálogo: B1663735
Número CAS: 406208-42-2
Peso molecular: 364.4 g/mol
Clave InChI: DWQVGCQPWXKRKO-JZJYNLBNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

ACHP is an inhibitor of IκB kinase β (IKKβ) and IKKα (IC50s = 8.5 and 250 nM, respectively). It is selective for IKKβ and IKKα over IKKγ, Syk, and MKK4 (IC50s = >20 µM for all). It reduces the constitutive phosphorylation of IκBα and NF-κB p65 in U266 and NCU-MM-2 multiple myeloma cells when used at a concentration of 50 µM. This compound (0.1 µM) prevents TNF-α-induced activation of NF-κB in U266 cells and inhibits the growth of U266, NCU-MM-2, and ILKM2 multiple myeloma and BJAB B cell lymphoma cells (IC50s = 18.3, 27.6, 34.6, and 17.6 µM, respectively). It prevents HIV-1 replication induced by TNF-α in OM10.1 cells latently infected with HIV-1 (EC50 = 0.56 µM). Topical administration of this compound (5 mg/kg) prevents skin inflammation induced by phorbol 12-myristate 13-acetate (PMA; ) or imiquimod and reduces cytokine and chemokine expression induced by imiquimod in mice. It also prevents skin erythema induced by UV light and reduces the incidence of tumors induced by 7,12-dimethyl benzanthracene by 50% in mice when administered topically at a dose of 5 mg/kg.>IκB kinase inhibitor (IC50 values are 8.5 and 250 nM for IKKβ and IKKα respectively). Selective for IKKα and IKKβ over IKK3, Syk and MAPKKK4 (IC50 values are > 20 μM). Inhibits DNA binding activity of NF-κB. Blocks NF-κB pathway in multiple myeloma cell lines;  induces cell growth arrest and apoptosis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N4O2 B1663735 ACHP CAS No. 406208-42-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVFBWXIOCLHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025613
Record name 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1844858-31-6
Record name 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ACHP: A Potent IKKβ Inhibitor for Modulating the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile (ACHP), a potent and selective inhibitor of IκB kinase β (IKKβ). It details this compound's mechanism of action within the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, presents its inhibitory activity through structured quantitative data, outlines detailed experimental protocols for its characterization, and illustrates key concepts with signaling pathway and workflow diagrams.

Introduction to the NF-κB Pathway and IKKβ Inhibition

The NF-κB family of transcription factors plays a pivotal role in regulating a vast array of cellular processes, including immune and inflammatory responses, cell proliferation, and apoptosis.[1] Dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic diseases, including inflammatory disorders, autoimmune diseases, and cancer.[1][2] The canonical NF-κB pathway is typically held in an inactive state in the cytoplasm through the binding of Inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), is activated.[3] Activated IKKβ phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation.[3] This releases the NF-κB heterodimer (most commonly p65/p50) to translocate into the nucleus and initiate the transcription of target genes.[4]

Given its central role in activating the canonical pathway, IKKβ has emerged as a key therapeutic target for diseases driven by aberrant NF-κB activation.[3] this compound is a small molecule inhibitor that selectively targets the IKK complex, demonstrating potent inhibitory effects that make it a valuable tool for both research and potential therapeutic development.[5][6]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the IKKβ subunit.[3] By binding to the ATP-binding pocket of IKKβ, this compound prevents the kinase from phosphorylating its primary substrate, IκBα. This inhibition effectively halts the downstream signaling cascade. The key consequences of IKKβ inhibition by this compound are:

  • Prevention of IκBα Phosphorylation and Degradation: this compound directly blocks the catalytic activity of IKKβ, leaving IκBα in its unphosphorylated state.[7]

  • Cytoplasmic Sequestration of NF-κB: Since IκBα is not degraded, it remains bound to the NF-κB complex, sequestering it in the cytoplasm.[5]

  • Inhibition of NF-κB Nuclear Translocation: The NF-κB complex cannot move to the nucleus to act as a transcription factor.[5]

  • Downregulation of NF-κB Target Genes: The expression of NF-κB-regulated genes, which include those involved in inflammation (e.g., cytokines), cell survival (e.g., Bcl-2), and proliferation (e.g., Cyclin D1), is suppressed.[4]

The following diagram illustrates the canonical NF-κB pathway and the specific point of intervention by this compound.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IKK_Active Active IKKβ IKK_Complex->IKK_Active IkB_NFkB IκBα-p65/p50 (Inactive) IKK_Active->IkB_NFkB Phosphorylates IκBα p_IkB_NFkB P-IκBα-p65/p50 Proteasome Proteasome p_IkB_NFkB->Proteasome Ubiquitination & Degradation NFkB p65/p50 (Active) p_IkB_NFkB->NFkB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK_Active Inhibits DNA κB Site NFkB_nuc->DNA Binds Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription

Caption: Mechanism of this compound in the NF-κB signaling pathway.

Quantitative Data and Selectivity Profile

This compound exhibits high potency for IKKβ with significant selectivity over other kinases. The quantitative inhibitory activities are summarized below.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Target KinaseIC₅₀ (nM)Reference(s)
IKKβ 8.5 [8]
IKKα250[8][9]
IKKε> 20,000[3]
Syk> 20,000[8]
MAPKKK4 (MKK4)> 20,000[8][9]
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of this compound
Cell Line / ModelEffectConcentrationReference(s)
Multiple Myeloma CellsInduces cell growth arrest and apoptosisNot specified[8]
Adult T-cell Leukemia (ATL) CellsInhibits NF-κB DNA binding> 1 µM[10]
Human Dermal FibroblastsSuppresses TGFβ1-induced collagen synthesisNot specified[5]
Non-Small Cell Lung Carcinoma (NSCLC)Inhibits STAT3 signaling10 µM[9]
HIV-1 Latently Infected Cells (OM10.1)Inhibits TNF-α induced p-IκBαPretreated for 1 hr[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity and mechanism of this compound.

IKKβ Kinase Assay (In Vitro)

This assay quantifies the catalytic activity of IKKβ and its inhibition by compounds like this compound by measuring the formation of ADP.

Principle: The assay measures the amount of ADP produced from the kinase reaction where IKKβ phosphorylates a substrate peptide using ATP. The ADP is then converted to ATP, which generates a luminescent signal via luciferase. The signal intensity is directly proportional to IKKβ activity.[11]

Materials:

  • Recombinant human IKKβ enzyme

  • IKKtide substrate peptide (e.g., KK-KK-KK-ERLLDDRHDSGLDSMKDEE)[12]

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.4)

  • This compound (or other test inhibitor) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)[12]

  • White 96-well assay plates

Protocol:

  • Prepare Reagents: Thaw all reagents on ice. Prepare a 1x kinase assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in 1x kinase assay buffer containing a constant percentage of DMSO (e.g., 1%) to create a dose-response curve.

  • Master Mix Preparation: Prepare a master mix containing 1x kinase assay buffer, ATP (at or near its Km for IKKβ, e.g., 10 µM), and the IKKtide substrate.

  • Assay Plate Setup:

    • Add 12.5 µL of the Master Mix to each well.

    • Add 2.5 µL of the diluted this compound or vehicle control (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of 1x kinase assay buffer to "Blank" wells (no enzyme).

  • Reaction Initiation: Dilute the IKKβ enzyme to the desired working concentration (e.g., 10 ng/µL) in 1x kinase assay buffer.[12] Initiate the kinase reaction by adding 10 µL of the diluted IKKβ to all wells except the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[11][12]

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for another 30-45 minutes in the dark.

  • Data Acquisition: Read the luminescence on a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other values. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Western Blot for Phosphorylated IκBα (p-IκBα)

This method is used to detect the levels of phosphorylated IκBα in cell lysates, providing a direct measure of IKKβ activity within a cellular context.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_electro Electrophoresis & Transfer cluster_detect Detection A 1. Cell Culture & Treatment (e.g., with TNF-α ± this compound) B 2. Cell Lysis (with Phosphatase & Protease Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Denaturation (with Laemmli buffer, 95°C) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E G 7. Blocking (5% BSA in TBST) H 8. Primary Antibody Incubation (e.g., anti-p-IκBα, 4°C overnight) G->H I 9. Washing (3x with TBST) H->I J 10. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) I->J K 11. Final Washing (3x with TBST) J->K L 12. Signal Detection (ECL Substrate) K->L F 6. Protein Transfer (to PVDF or Nitrocellulose Membrane) E->F F->G M 13. Imaging (Chemiluminescence Detector) L->M

Caption: Standard workflow for Western Blot analysis of p-IκBα.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour.[7] Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 1-10 ng/mL), for 15-30 minutes to induce IκBα phosphorylation.[7]

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Denature the proteins by heating at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα (e.g., anti-p-IκBα Ser32/36) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

  • Final Washing: Repeat the washing step.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total IκBα or a housekeeping protein like β-actin.[7]

NF-κB Reporter Gene Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple NF-κB binding sites (response elements).[13] When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the reporter gene. The resulting signal (luminescence) is proportional to NF-κB transcriptional activity.

Materials:

  • HCT-116 or 293T cells

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and plates

  • TNF-α or other NF-κB stimulus

  • This compound

  • Luciferase assay system

Protocol:

  • Transfection: Seed cells in a 96-well plate. Transfect the cells with the NF-κB luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. It is often beneficial to co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization.

  • Incubation: Allow the cells to recover and express the reporter gene for 24 hours post-transfection.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 30-60 minutes.[7]

  • Stimulation: Add TNF-α (e.g., 5 ng/mL) to the wells to activate the NF-κB pathway.[7] Incubate for an additional 4-6 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Transfer the cell lysate to a white opaque 96-well plate. Add the luciferase substrate and immediately measure the firefly luminescence using a luminometer. If a control plasmid was used, measure its signal as well.

  • Data Analysis: Normalize the firefly luciferase signal to the control (Renilla) signal for each well. Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the EC₅₀ value.

Summary and Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IKKβ. Its ability to effectively block the canonical NF-κB signaling pathway has been demonstrated through robust in vitro and cellular assays.[7][8][10] It has shown significant potential in preclinical models for attenuating inflammation, fibrosis, and cancer cell growth.[4][5][9] The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug developers utilizing this compound as a tool to investigate NF-κB biology or as a lead compound for developing novel therapeutics targeting the IKKβ/NF-κB axis.

References

Foundational Research on ACHP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the compound 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile, commonly known as ACHP. This compound is a potent and selective inhibitor of IκB kinase (IKK), a key enzyme complex in the NF-κB signaling pathway. This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action.

Core Mechanism of Action

This compound selectively inhibits the IKK complex, targeting both the IKKα and IKKβ subunits.[1] This inhibition prevents the phosphorylation of IκB, an inhibitory protein bound to the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) complex.[1] Consequently, IκB is not ubiquitinated and degraded, and the NF-κB complex remains sequestered in the cytoplasm, unable to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.[1][2][3][4]

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound.

Caption: this compound inhibits the IKK complex, preventing NF-κB nuclear translocation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Cell LineAssay TypeEndpointValueReference
IKKβKinase AssayIC508.5 nM
IKKαKinase AssayIC50250 nM
IKKγKinase AssayIC50>20 µM
SykKinase AssayIC50>20 µM
MKK4Kinase AssayIC50>20 µM
U266 (Multiple Myeloma)Cell Growth AssayIC5018.3 µM
NCU-MM-2 (Multiple Myeloma)Cell Growth AssayIC5027.6 µM
ILKM2 (Multiple Myeloma)Cell Growth AssayIC5034.6 µM
BJAB (B cell lymphoma)Cell Growth AssayIC5017.6 µM
U266 (TNF-α induced)NF-κB Activation-0.1 µM (prevents)
OM10.1 (HIV-1 latently infected)HIV-1 ReplicationEC500.56 µM
U266IκBα PhosphorylationIC501.0 µM[5]
U266p65 PhosphorylationIC507.6 µM[5]

Table 2: In Vivo Activity of this compound

Animal ModelConditionAdministrationDoseEffectReference
MousePhorbol 12-myristate 13-acetate (PMA)-induced skin inflammationTopical5 mg/kgPrevents skin inflammation
MouseImiquimod-induced skin inflammationTopical5 mg/kgPrevents skin inflammation and reduces cytokine/chemokine expression
MouseUV light-induced skin erythemaTopical5 mg/kgPrevents skin erythema
Mouse7,12-dimethyl benzanthracene-induced tumorsTopical5 mg/kgReduces tumor incidence by 50%

Key Experimental Protocols

Detailed methodologies for key experiments cited in the foundational research of this compound are provided below.

IKKβ Inhibition Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound on the IKKβ enzyme.

Materials:

  • Recombinant active IKKβ

  • GST-IκBα (substrate)

  • This compound (or other test compounds)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 8 mM MOPS-NaOH, pH 7.0, 200 μM EDTA, 15 mM MgCl2)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a reaction tube, incubate the test compound with recombinant IKKβ (e.g., 20-40 ng) for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a cocktail containing MgCl2, ATP, GST-IκBα (substrate), and [γ-32P]ATP.

  • Allow the reaction to proceed at 30°C for a predetermined time within the linear range of the enzyme (e.g., 15 minutes).

  • Terminate the reaction by spotting a small volume of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the phosphocellulose paper to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporation of 32P into the GST-IκBα substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control and determine the IC50 value.[6]

Cell Growth Inhibition Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • U266, NCU-MM-2, or other relevant cell lines

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 103 cells/well) and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0-100 µmol/L) for a specified duration (e.g., 3 days).[7]

  • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each this compound concentration compared to the untreated control and determine the IC50 value.[5]

Immunoblotting for Phospho-IκBα and Phospho-p65

Objective: To determine the effect of this compound on the phosphorylation of IκBα and the p65 subunit of NF-κB.

Materials:

  • U266 cells

  • This compound

  • Lysis buffer

  • Primary antibodies (anti-phospho-IκBα, anti-phospho-p65, anti-IκBα, anti-p65, anti-β-actin)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Culture U266 cells and treat with various concentrations of this compound (e.g., 0-50 µmol/L) for a specified time (e.g., 20 minutes).[5]

  • Harvest the cells and prepare cytoplasmic or whole-cell extracts using an appropriate lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane and then incubate with primary antibodies against phospho-IκBα, phospho-p65, and total IκBα, p65, and a loading control like β-actin.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system.

  • Analyze the band intensities to determine the dose-dependent inhibition of IκBα and p65 phosphorylation by this compound.[5]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.

ACHP_Workflow cluster_invitro In Vitro Evaluation of this compound Cell_Culture Cell Culture (e.g., U266 Myeloma Cells) ACHP_Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->ACHP_Treatment Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT Assay) ACHP_Treatment->Cell_Viability Protein_Extraction Protein Extraction (Cytoplasmic and Nuclear) ACHP_Treatment->Protein_Extraction Gene_Expression Gene Expression Analysis (RT-PCR for NF-κB target genes) ACHP_Treatment->Gene_Expression Apoptosis_Assay Apoptosis Assay (e.g., DAPI staining, DNA fragmentation) ACHP_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-IκBα, p-p65, etc.) Protein_Extraction->Western_Blot NFkB_Binding NF-κB DNA Binding Assay (EMSA) Protein_Extraction->NFkB_Binding

Caption: Workflow for in vitro characterization of this compound's biological effects.

References

An In-depth Technical Guide to ACHP (CAS Number 406208-42-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties of ACHP

This compound, with the CAS number 406208-42-2, is a potent and selective small molecule inhibitor of IκB kinase (IKK), playing a crucial role in the modulation of inflammatory and oncogenic signaling pathways. This technical guide provides a comprehensive overview of its fundamental properties, biological activity, and the experimental protocols utilized in its characterization.

Physicochemical Properties

This compound is a complex heterocyclic molecule with the following IUPAC name: 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 406208-42-2[1]
Molecular Formula C₂₁H₂₄N₄O₂[1]
Molecular Weight 364.4 g/mol [1]
IUPAC Name 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile[1]
Synonyms IKK-2 Inhibitor VIII[2]
Purity ≥97% (HPLC)
Solubility DMSO: 20 mM[1]
Storage Store at -20°C
Physical Form Solid[1]
Melting Point Undetermined[3]
Boiling Point Undetermined[3]
Biological Activity

This compound is a well-characterized inhibitor of IκB kinase (IKK), a key enzyme complex in the NF-κB signaling cascade. It also exhibits inhibitory activity against the STAT3 signaling pathway.

TargetIC₅₀Source
IKKβ 8.5 nM[1]
IKKα 250 nM[1]
IKKγ, Syk, MKK4 >20 µM[1]

Key Biological Effects:

  • Inhibition of NF-κB Pathway: this compound prevents the phosphorylation of IκBα, which leads to the inhibition of NF-κB activation and its subsequent translocation to the nucleus. This has been demonstrated to induce cell growth arrest and apoptosis in multiple myeloma cell lines.[1]

  • Inhibition of STAT3 Signaling: this compound has been shown to abrogate the STAT3 signaling pathway in non-small cell lung carcinoma (NSCLC) cells. It reduces the phosphorylation of STAT3 at Tyr705, leading to decreased nuclear translocation and DNA binding ability.[4]

  • Antifibrotic Properties: this compound can block TGFβ1-induced nuclear translocation of RelA and Smad2/3, suggesting its potential in treating fibrotic diseases.[5]

  • Anti-inflammatory Activity: Topical administration of this compound has been shown to prevent skin inflammation in mouse models.[1]

  • Antiviral Activity: this compound prevents HIV-1 replication induced by TNF-α.[1]

Signaling Pathways

This compound primarily exerts its effects through the inhibition of the NF-κB and STAT3 signaling pathways.

Caption: this compound inhibits the NF-κB signaling pathway.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization This compound This compound This compound->JAK Inhibits (Upstream Kinases) DNA DNA pSTAT3_dimer->DNA Binds Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of non-small cell lung carcinoma (NSCLC) cells.[4]

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed NSCLC cells (5x10³ cells/well) in 96-well plates B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Treat with various concentrations of this compound for 24 hours B->C D 4. Add MTT solution (2 mg/mL) C->D E 5. Incubate for 2 hours D->E F 6. Add lysis buffer (20% SDS, 50% DMF) E->F G 7. Incubate overnight F->G H 8. Measure absorbance at 570 nm G->H Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Treat A549 cells with 10 µM this compound for 4 hours B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Block membrane D->E F 6. Incubate with primary antibodies (p-STAT3, STAT3) E->F G 7. Incubate with secondary antibody F->G H 8. Detect and visualize bands G->H Kinase_Assay_Workflow cluster_workflow IKKβ Kinase Assay Experimental Workflow A 1. Prepare reaction mixture: IKKβ enzyme, substrate (e.g., IκBα peptide), and buffer B 2. Add this compound at various concentrations A->B C 3. Initiate reaction by adding ATP B->C D 4. Incubate at 30°C C->D E 5. Stop the reaction D->E F 6. Quantify substrate phosphorylation E->F

References

The Cellular Targets of ACHP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHP, or 2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile, is a potent small molecule inhibitor with significant implications for cellular signaling pathways involved in inflammation and oncology. Initially identified as a selective inhibitor of IκB kinase (IKK), subsequent research has revealed its broader impact on other critical cellular cascades, notably the STAT3 signaling pathway. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected pathways and experimental workflows.

Core Cellular Targets and Pathway Inhibition

This compound primarily exerts its effects through the inhibition of key kinases involved in two major signaling pathways: the NF-κB pathway and the STAT3 pathway.

The NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a central regulator of immune and inflammatory responses, cell proliferation, and survival. The activation of this pathway is tightly controlled by the IκB kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, IKKγ (NEMO). This compound has been demonstrated to be a potent inhibitor of the catalytic subunits of the IKK complex.

Quantitative Data: this compound Inhibition of IKK and NF-κB-Dependent Cell Growth

TargetParameterValueCell LineReference
IKKβIC508.5 nMEnzyme Assay[1]
IKKαIC50250 nMEnzyme Assay[1]
IKK3IC50>20 µMEnzyme Assay[1]
SykIC50>20 µMEnzyme Assay[1]
MKK4IC50>20 µMEnzyme Assay[1]
Cell GrowthIC5018 - 35 µMMultiple Myeloma[2]

Signaling Pathway Diagram: this compound Inhibition of the Canonical NF-κB Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK_complex IKKβ / IKKα / NEMO TNFR->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation p65 p65 p50 p50 pIκBα P-IκBα IκBα->pIκBα p65_p50_nuc p65/p50 p65->p65_p50_nuc Translocation This compound This compound This compound->IKK_complex Inhibition Proteasome Proteasome pIκBα->Proteasome Ubiquitination & Degradation DNA DNA p65_p50_nuc->DNA Binding Gene_Transcription Gene_Transcription DNA->Gene_Transcription Transcription of pro-inflammatory genes

Caption: this compound inhibits the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival. Aberrant STAT3 activation is a hallmark of many cancers, including non-small cell lung carcinoma (NSCLC). This compound has been shown to inhibit the STAT3 signaling pathway, contributing to its anti-cancer properties.[1]

Quantitative Data: this compound Effect on Cell Viability in NSCLC

Cell LineParameter5 µM this compound10 µM this compound20 µM this compound30 µM this compoundReference
A549% Viability77%64%47%34%[1]
H1299% Viability79%69%54%44%[1]

Signaling Pathway Diagram: this compound Inhibition of the STAT3 Pathway

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL6 IL6R IL6R IL6->IL6R JAK JAK IL6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 P-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation This compound This compound This compound->JAK Inhibition DNA DNA STAT3_dimer_nuc->DNA Binding Gene_Transcription Gene_Transcription DNA->Gene_Transcription Transcription of genes for proliferation & survival

Caption: this compound inhibits upstream kinases like JAK, leading to reduced STAT3 phosphorylation and activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

IKK Kinase Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against IKKβ.

  • Reagents: Recombinant IKKβ, IκBα substrate (e.g., GST-IκBα), ATP, [γ-³²P]ATP, kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT), this compound at various concentrations.

  • Procedure:

    • Prepare a reaction mixture containing kinase assay buffer, IκBα substrate, and varying concentrations of this compound.

    • Initiate the reaction by adding recombinant IKKβ and a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated IκBα by autoradiography.

    • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Cell Viability (MTT) Assay

This protocol is based on the methodology used to assess the effect of this compound on the viability of NSCLC cells.[1]

  • Cell Lines: A549, H1299, HEL 299.

  • Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, Thiazolyl Blue Tetrazolium Bromide (MTT) solution (2 mg/mL), lysis buffer (20% SDS, 50% dimethylformamide).

  • Procedure:

    • Seed cells (5 x 10³ cells/well) in 96-well plates and incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 30 µM) for 24 hours.

    • Add MTT solution to each well and incubate for 2 hours.

    • Add lysis buffer to solubilize the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight treat_this compound Treat with This compound incubate_overnight->treat_this compound incubate_24h Incubate 24 hours treat_this compound->incubate_24h add_mtt Add MTT solution incubate_24h->add_mtt incubate_2h Incubate 2 hours add_mtt->incubate_2h add_lysis Add lysis buffer incubate_2h->add_lysis read_absorbance Read absorbance at 570 nm add_lysis->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

Caption: Workflow for determining cell viability after this compound treatment using the MTT assay.

Western Blot for Phosphorylated STAT3

This protocol details the detection of phosphorylated STAT3 (Tyr705) in A549 cells treated with this compound.[1]

  • Cell Line: A549.

  • Reagents: this compound (10 µM), cell lysis buffer, protein assay reagent, primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin), HRP-conjugated secondary antibody, chemiluminescence substrate.

  • Procedure:

    • Treat A549 cells with 10 µM this compound for 4 hours.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.

    • Use β-actin as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a general protocol for assessing apoptosis induced by this compound in NSCLC cells.

  • Cell Lines: A549, H1299.

  • Reagents: this compound (10 µM), Annexin V-FITC, Propidium Iodide (PI), binding buffer.

  • Procedure:

    • Treat cells with 10 µM this compound for 24 and 36 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Logical Relationship: Apoptosis Detection by Flow Cytometry

Apoptosis_Detection cluster_quadrants Flow Cytometry Quadrants q1 Q1: Necrotic (Annexin V-/PI+) q2 Q2: Late Apoptotic/Necrotic (Annexin V+/PI+) q3 Q3: Live (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-)

Caption: Quadrant analysis for apoptosis detection using Annexin V and Propidium Iodide staining.

Conclusion

This compound is a dual-pathway inhibitor targeting both the NF-κB and STAT3 signaling cascades. Its potent inhibition of IKKβ and subsequent effects on the STAT3 pathway underscore its therapeutic potential in inflammatory diseases and cancer. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic capabilities of this compound.

References

Unraveling the Identity and Biological Role of ACHP in Inflammation and Immunity: A Case of Mistaken Identity and a Scarcity of Data

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the role of ACHP in inflammation and the immune response may be met with a significant challenge: a lack of specific, targeted research on a compound with this designation for therapeutic immunomodulation. Initial investigations into "this compound" often lead to a common chemotherapy regimen, A+CHP (Brentuximab vedotin plus Cyclophosphamide, Doxorubicin, and Prednisone), used in the treatment of T-cell lymphomas. While this regimen has profound immunological implications, it is a combination therapy, and its effects cannot be attributed to a single entity designated "this compound."

A more specific chemical name, 2-amino-5-chloro-N,3-dimethylbenzamide, has been associated with the "this compound" acronym in some contexts. However, a thorough review of available scientific literature reveals that this compound is not documented as a modulator of inflammatory or immune pathways for therapeutic purposes. Instead, its primary role is that of a chemical intermediate.

2-Amino-5-chloro-N,3-dimethylbenzamide: An Industrial Intermediate with Noted Toxicity

Available data identifies 2-amino-5-chloro-N,3-dimethylbenzamide as a key intermediate in the synthesis of pesticides and pharmaceuticals.[1][2][3] Its biological effects in a controlled, therapeutic context are not described in the current body of scientific literature.

The most significant health-related information available for this compound comes from a case series of occupational poisoning. This report highlights a distinct toxicity profile, which can induce an inflammatory response as a result of exposure, rather than a controlled immunomodulatory effect.

Clinical Characteristics of Poisoning:

A 2023 observational study detailed the clinical course of four patients with occupational poisoning by 2-amino-5-chloro-N,3-dimethylbenzamide. The study concluded that the chemical can enter the body through inhalation and skin contact.[1] The poisoning presents a predictable clinical evolution with the following phases:

  • Latency Phase

  • Rash Phase

  • Fever Phase

  • Organic Damage Phase

  • Recovery Phase

Rash and fever were identified as important early symptoms that may predict subsequent organ injury.[1] The primary organ affected was the liver, with poisoning leading to severe liver injury and, in some cases, the necessity of a liver transplant. The study suggested that the mechanism of liver injury may be linked to abnormal mitochondrial function and mitophagy.[1] Other organ systems, including the kidneys, myocardium, and microcirculation, were also affected.[1]

This toxicological profile underscores the potential for 2-amino-5-chloro-N,3-dimethylbenzamide to induce a harmful inflammatory cascade upon exposure, but it does not provide evidence of a therapeutic role in modulating the immune response.

Lack of Data on Mechanism of Action in Immunity and Inflammation

Currently, there are no publicly available studies that delineate a mechanism of action for 2-amino-5-chloro-N,3-dimethylbenzamide in specific inflammatory or immune signaling pathways, such as NF-κB or MAPK pathways. Consequently, there is no quantitative data on its effects on cytokine and chemokine production, immune cell proliferation, or other key immunological metrics. The absence of such data means that no signaling pathway diagrams, experimental protocols, or structured data tables can be generated to describe its role in this context.

References

The Initial Discovery and Synthesis of ACHP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHP, or 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile, is a potent and selective inhibitor of IκB kinase β (IKK-β). This technical guide provides a comprehensive overview of the initial discovery and synthesis of this compound, presenting key data, detailed experimental protocols, and visualizations of the synthetic pathway and its associated signaling cascade.

Core Data Summary

The following table summarizes the key quantitative data for the this compound compound, highlighting its inhibitory activity and pharmacokinetic properties.

ParameterValueReference
IKK-β IC50 8.5 nM[1][2]
IKK-α IC50 250 nM[1][2]
Cellular Activity (A549 cells) IC50 40 nM[1]
Aqueous Solubility (pH 7.4) 0.12 mg/mL[1]
Caco-2 Permeability (Papp) 62.3 x 10-7 cm/s[1]
Oral Bioavailability (Mice) 16%[1]
Oral Bioavailability (Rats) 60%[1]

Experimental Protocols

The initial synthesis of this compound was reported by Murata et al. in 2004. The protocol involves a multi-step process, which is detailed below.

Synthesis of 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile (this compound)

A detailed experimental protocol for the synthesis of this compound is not publicly available in the provided search results. The key reference, Murata, T., et al. Bioorganic & Medicinal Chemistry Letters 14 (2004) 4019–4022, would contain the specific reaction conditions, reagents, and purification methods. However, based on general synthetic strategies for similar pyridine derivatives, a plausible synthetic route can be outlined.

General Caution: The following is a generalized procedure and should be adapted based on the specific details in the original publication. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of the Pyridine Core

The synthesis of the central 2-aminopyridine-3-carbonitrile core likely involves a multi-component reaction. A common method is the Guareschi-Thorpe reaction or a variation thereof, which typically involves the condensation of a β-ketoester or a related active methylene compound with an α,β-unsaturated nitrile in the presence of a base.

Step 2: Functionalization of the Pyridine Ring

Subsequent steps would involve the introduction of the 2-(cyclopropylmethoxy)-6-hydroxyphenyl and the 4-piperidinyl moieties onto the pyridine core. This could be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, for the introduction of the aryl group, and a nucleophilic aromatic substitution or another cross-coupling reaction for the piperidinyl group.

Step 3: Final Deprotection and Purification

The synthesis would likely involve the use of protecting groups, particularly for the hydroxyl and amino functionalities. The final step would be the deprotection of these groups to yield the active this compound compound. Purification would typically be performed using column chromatography or recrystallization to obtain the final product with high purity.

Visualizations

This compound Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for this compound based on common organic synthesis strategies for this class of compounds.

ACHP_Synthesis cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization cluster_final Final Steps Starting_Material_1 β-Ketoester Derivative Pyridine_Core 2-Aminopyridine-3-carbonitrile Core Starting_Material_1->Pyridine_Core Condensation Starting_Material_2 α,β-Unsaturated Nitrile Starting_Material_2->Pyridine_Core Aryl_Coupling Suzuki or Stille Coupling (Aryl Group Addition) Pyridine_Core->Aryl_Coupling Piperidinyl_Addition Nucleophilic Substitution or Cross-Coupling (Piperidinyl Group) Aryl_Coupling->Piperidinyl_Addition Deprotection Deprotection Piperidinyl_Addition->Deprotection This compound This compound Deprotection->this compound Purification

Caption: A generalized workflow for the synthesis of the this compound compound.

IKK-β Signaling Pathway and Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the IKK-β subunit, a key component of the NF-κB signaling pathway. The diagram below illustrates this pathway and the point of intervention by this compound.

IKK_beta_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_upstream Upstream Signaling cluster_ikk IKK Complex cluster_inhibition Inhibition cluster_downstream Downstream Events Stimuli TNF-α, IL-1, etc. Receptor Cell Surface Receptors Stimuli->Receptor Upstream_Kinases Upstream Kinases (e.g., TAK1) Receptor->Upstream_Kinases IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Upstream_Kinases->IKK_complex Activation IκBα_P Phosphorylation of IκBα IKK_complex->IκBα_P This compound This compound This compound->IKK_complex Inhibition IκBα_Deg Ubiquitination and Degradation of IκBα IκBα_P->IκBα_Deg NFκB_Release Release of NF-κB IκBα_Deg->NFκB_Release NFκB_Translocation NF-κB Nuclear Translocation NFκB_Release->NFκB_Translocation Gene_Expression Target Gene Expression (Inflammation, Cell Survival) NFκB_Translocation->Gene_Expression

Caption: The IKK-β/NF-κB signaling pathway and the inhibitory action of this compound.

References

The Emergence of ACHP as a STAT3 Inhibitor in Oncology: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in pathways driving tumorigenesis. Its constitutive activation is a hallmark of numerous malignancies, promoting cell proliferation, survival, invasion, and angiogenesis. A promising small molecule inhibitor, 2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile, hereafter referred to as ACHP, has been identified as a potent and selective inhibitor of the STAT3 signaling pathway. This technical guide provides a comprehensive review of the existing preclinical research on this compound, focusing on its mechanism of action, quantitative anti-cancer effects, and detailed experimental protocols for its investigation.

Chemical Structure of this compound

The chemical structure of this compound is characterized by a piperidinyl nicotinonitrile core.

Mechanism of Action: Targeting the STAT3 Signaling Cascade

This compound has been identified as a selective inhibitor of the IκB kinase (IKK) family and a potent inhibitor of the STAT3 signaling pathway. Its primary mechanism of action involves the suppression of STAT3 phosphorylation at the critical tyrosine 705 residue (Tyr705). This phosphorylation event is essential for the dimerization, nuclear translocation, and DNA binding of STAT3, which in turn activates the transcription of a wide array of genes involved in cancer progression.

By inhibiting STAT3 phosphorylation, this compound effectively abrogates the downstream effects of STAT3 activation. This includes the reduced expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin, ultimately leading to the induction of apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the constitutive activation of upstream kinases that phosphorylate STAT3, including JAK1, JAK2, and Src.

This compound in Cancer Research: A Focus on Preclinical Findings

Non-Small Cell Lung Cancer (NSCLC)

The most comprehensive research on this compound's anti-cancer effects has been conducted in the context of non-small cell lung cancer (NSCLC). Studies have demonstrated that this compound exhibits significant cytotoxic effects on various NSCLC cell lines. It has been shown to decrease cell viability, inhibit cell proliferation, and induce apoptosis. The mechanism underlying these effects is the targeted inhibition of the STAT3 signaling pathway, as evidenced by reduced STAT3 phosphorylation, decreased nuclear translocation of STAT3, and diminished STAT3 DNA binding ability.

Breast Cancer

While research is less extensive than in NSCLC, preliminary studies on various 2-amino-4,6-diphenylnicotinonitrile derivatives, a class of compounds to which this compound belongs, have shown cytotoxic effects against breast cancer cell lines, including MCF-7 and MDA-MB-231. This suggests that this compound and related compounds may hold therapeutic potential for breast cancer.

Quantitative Data Summary

The following tables summarize the currently available quantitative data on the anti-cancer effects of this compound and related nicotinonitrile derivatives.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
A549Non-Small Cell Lung CancerNot explicitly stated, but effective at 10 µM24MTT
H1299Non-Small Cell Lung CancerNot explicitly stated, but effective at 10 µM24MTT
HEL 299Lung Fibroblast (Normal)Higher than cancer cell lines24MTT

Table 1: Cytotoxicity of this compound in Various Cell Lines

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature on this compound. These protocols are intended to provide a foundation for the replication and further investigation of this compound's effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A549, H1299) in 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for STAT3 Phosphorylation
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
  • Nuclear Extract Preparation: Prepare nuclear extracts from this compound-treated and untreated cells.

  • Binding Reaction: Incubate the nuclear extracts with a 32P-labeled double-stranded STAT3 consensus oligonucleotide probe.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Autoradiography: Dry the gel and expose it to X-ray film to visualize the bands.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ACHP_STAT3_Pathway This compound This compound UpstreamKinases Upstream Kinases (JAK1, JAK2, Src) This compound->UpstreamKinases Inhibits pSTAT3 p-STAT3 (Tyr705) This compound->pSTAT3 Inhibits Phosphorylation Apoptosis Apoptosis This compound->Apoptosis Induces STAT3 STAT3 UpstreamKinases->STAT3 Phosphorylates STAT3->pSTAT3 Dimerization Dimerization pSTAT3->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation DNA_Binding DNA Binding NuclearTranslocation->DNA_Binding GeneTranscription Gene Transcription (Bcl-2, Bcl-xL, Survivin) DNA_Binding->GeneTranscription GeneTranscription->Apoptosis Inhibits Proliferation Cell Proliferation & Survival GeneTranscription->Proliferation Promotes

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental_Workflow start Start: Cancer Cell Culture (e.g., A549, H1299) treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis dna_binding DNA Binding Assay (EMSA) treatment->dna_binding localization Protein Localization (Immunocytochemistry) treatment->localization apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis data_analysis Data Analysis & Interpretation viability->data_analysis protein_analysis->data_analysis dna_binding->data_analysis localization->data_analysis apoptosis->data_analysis end Conclusion on this compound's Anti-Cancer Effects data_analysis->end

Caption: Workflow for evaluating this compound's anti-cancer effects.

Methodological & Application

Application Notes and Protocols for ACHP in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ACHP, also known as IKK-2 Inhibitor VIII, is a potent and highly selective inhibitor of the IκB kinase β (IKK-β) subunit. By targeting IKK-β, this compound effectively blocks the canonical nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell proliferation, and apoptosis. These characteristics make this compound a valuable tool for researchers studying the intricate roles of the NF-κB pathway in various cellular processes and disease models.

This document provides detailed protocols for the preparation and application of this compound in common cell culture experiments, including the assessment of NF-κB pathway inhibition and the evaluation of its effects on cell viability and proliferation.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB signaling cascade is initiated by various stimuli, such as inflammatory cytokines (e.g., TNFα, IL-1), leading to the activation of the IKK complex. This complex, composed of IKK-α, IKK-β, and the regulatory subunit NEMO (IKK-γ), phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (typically p65/p50), allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription.

This compound selectively inhibits the kinase activity of IKK-β, preventing the phosphorylation of IκBα. This action stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby inhibiting the nuclear translocation of NF-κB and the subsequent expression of its target genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNFα, IL-1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkBa_NFkB IκBα-NF-κB (p65/p50) IKK_complex->IkBa_NFkB Phosphorylation This compound This compound This compound->IKK_complex Inhibition IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Nuclear Translocation DNA DNA NFkB_n->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression

Diagram 1: this compound's mechanism of action on the NF-κB signaling pathway.

Quantitative Data

The inhibitory activity of this compound has been characterized against various kinases and in cellular assays. The following table summarizes key quantitative data for easy comparison.

Target/AssayCell LineIC₅₀ ValueReference
Biochemical Assays
IKK-β-8.5 nM
IKK-α-250 nM
IKK-3-> 20 µM
Syk-> 20 µM
MAPKKK4-> 20 µM
Cellular Assays
NF-κB InhibitionA54940 nM[1]
Cell Growth InhibitionTax-active T-cell lines3.1 ± 1.3 µM[1]
Cell Growth InhibitionTax-inactive T-cell lines10.7 ± 1.7 µM[1]
Cell Growth InhibitionJurkat23.6 µM[1]

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.

Materials:

  • This compound Hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 20 mM), calculate the required mass of this compound Hydrochloride powder and the volume of DMSO.[1]

  • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Assessing NF-κB Nuclear Translocation by Immunofluorescence

This protocol details the use of immunofluorescence microscopy to visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

IF_Workflow Cell_Seeding 1. Seed cells on coverslips in a multi-well plate Incubation_24h 2. Incubate for 24 hours Cell_Seeding->Incubation_24h Treatment 3. Treat with this compound or vehicle control (DMSO) Incubation_24h->Treatment Stimulation 4. Stimulate with an NF-κB activator (e.g., TNFα) Treatment->Stimulation Fixation 5. Fix cells with paraformaldehyde Stimulation->Fixation Permeabilization 6. Permeabilize cells with Triton X-100 Fixation->Permeabilization Blocking 7. Block with BSA solution Permeabilization->Blocking Primary_Ab 8. Incubate with primary antibody (anti-NF-κB p65) Blocking->Primary_Ab Secondary_Ab 9. Incubate with fluorescently labeled secondary antibody Primary_Ab->Secondary_Ab Counterstain 10. Counterstain nuclei with DAPI Secondary_Ab->Counterstain Mounting 11. Mount coverslips on slides Counterstain->Mounting Imaging 12. Image with a fluorescence microscope Mounting->Imaging

Diagram 2: Experimental workflow for immunofluorescence analysis of NF-κB translocation.

Materials:

  • Cells cultured on sterile glass coverslips in a multi-well plate

  • Complete cell culture medium

  • This compound stock solution

  • NF-κB activating agent (e.g., TNFα, IL-1)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Protocol:

  • Cell Seeding: Seed cells at an appropriate density on sterile glass coverslips placed in the wells of a multi-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).[2]

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNFα) for 30 minutes.[3]

  • Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: Wash the cells three times with PBS and then counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the cells three times with PBS, mount the coverslips onto glass slides using mounting medium, and visualize using a fluorescence microscope. In untreated, stimulated cells, the p65 signal will be predominantly nuclear. In this compound-treated, stimulated cells, the p65 signal should remain cytoplasmic.

Protocol for Cell Viability and Proliferation Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cells cultured in a 96-well plate

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO) for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes at room temperature with gentle shaking to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The results can be used to determine the IC₅₀ value of this compound for cell growth inhibition.

Concluding Remarks

This compound is a powerful research tool for investigating the NF-κB signaling pathway. The protocols outlined in these application notes provide a framework for utilizing this compound in cell culture experiments. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and meaningful results. As with any chemical inhibitor, it is essential to include appropriate controls in all experiments to validate the observed effects.

References

Application Notes and Protocols for ACHP in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHP (2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile) is a potent and selective inhibitor of IκB kinase (IKK), particularly targeting the IKKβ and IKKα subunits. By inhibiting the IKK complex, this compound effectively blocks the activation of the NF-κB signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation.[1][2][3] Recent studies have also revealed its inhibitory effects on the STAT3 signaling pathway, another key player in cancer progression.[4][5][6] These dual inhibitory activities make this compound a valuable tool for in vitro research in oncology, inflammation, and fibrosis.

These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in in vitro studies, including cell viability assays, pathway analysis, and quantitative data on its biological activity.

Biological Activity and Quantitative Data

This compound has been demonstrated to exhibit potent inhibitory activity against IKKβ and IKKα, leading to downstream effects on cell viability and signaling pathways in various cell lines. The following tables summarize the reported quantitative data for this compound's in vitro activity.

Table 1: Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Selectivity Notes
IKKβ8.5Highly selective over IKK3, Syk, and MKK4 (IC50 > 20,000 nM)
IKKα250Moderately potent inhibition

Table 2: Cellular Activity of this compound in Different Cell Lines

Cell LineAssay TypeParameterValueNotes
A549 (NSCLC)Cellular ActivityIC5040 nMInhibition of NF-κB-dependent reporter gene activation
U266 (Multiple Myeloma)Cell GrowthIC5018.3 µM
NCU-MM-2 (Multiple Myeloma)Cell GrowthIC5027.6 µM
ILKM2 (Multiple Myeloma)Cell GrowthIC5034.6 µM
BJAB (B cell lymphoma)Cell GrowthIC5017.6 µM
A549 (NSCLC)Cell Viability (MTT)% ViabilitySignificant decrease at 10 µMAfter 24h treatment
H1299 (NSCLC)Cell Viability (MTT)% ViabilitySignificant decrease at 10 µMAfter 24h treatment
HEL 299 (Lung Fibroblast)Cell Viability (MTT)% ViabilityNo significant effectAfter 24h treatment

Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the inhibition of the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway

This compound inhibits the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the NF-κB (p65/p50) dimer, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, cell survival, and proliferation.[1][2][7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex (IKKα/IKKβ/IKKγ) pIkB p-IκBα IKK->pIkB Phosphorylation IkB IκBα IkB_NFkB IκBα-NF-κB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Proteasome Proteasome pIkB->Proteasome Degradation DNA DNA (κB sites) NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

STAT3 Signaling Pathway

This compound has been shown to inhibit the phosphorylation of STAT3 at Tyr705 in non-small cell lung carcinoma (NSCLC) cells.[4][5][6] This inhibition is associated with the suppression of upstream kinases such as JAK1, JAK2, and Src. The inhibition of STAT3 phosphorylation prevents its dimerization and nuclear translocation, leading to the downregulation of STAT3 target genes involved in cell proliferation and survival.[4][5][6]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK1, JAK2, Src Receptor->JAK Activation pSTAT3 p-STAT3 (Tyr705) JAK->pSTAT3 Phosphorylation STAT3 STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation This compound This compound This compound->JAK DNA DNA (GAS elements) pSTAT3_dimer_nuc->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: this compound inhibits upstream kinases, preventing STAT3 phosphorylation.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of adherent cell lines.

Materials:

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound (and controls) A->B C Incubate (e.g., 24h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan E->F G Read absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Protein Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins like IκBα, p65, and STAT3.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total protein or a loading control (e.g., β-actin) to ensure equal protein loading.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is used to assess the DNA binding activity of NF-κB or STAT3.

Materials:

  • This compound

  • Nuclear extraction buffer

  • Biotin- or radiolabeled DNA probe containing the consensus binding site for NF-κB or STAT3

  • Poly(dI-dC)

  • Binding buffer

  • Native polyacrylamide gel

  • Detection system (chemiluminescence or autoradiography)

Protocol:

  • Nuclear Extract Preparation: Treat cells with this compound and prepare nuclear extracts.

  • Binding Reaction: Incubate the nuclear extracts with the labeled DNA probe in the presence of poly(dI-dC) and binding buffer.

  • Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

  • Detection: Transfer the complexes to a membrane and detect the labeled probe using an appropriate detection system.

Conclusion

This compound is a versatile and potent inhibitor of the NF-κB and STAT3 signaling pathways, making it a valuable research tool for in vitro studies in various fields. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to investigate the biological effects of this compound in their specific models. Careful optimization of experimental conditions, such as cell type, this compound concentration, and treatment duration, is recommended to achieve robust and reproducible results.

References

Applications of ACHP in Fibrosis Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, and kidneys. A key cellular mediator of fibrosis is the myofibroblast, which is differentiated from resident fibroblasts and other cell types upon activation by pro-fibrotic stimuli, most notably Transforming Growth Factor-beta 1 (TGF-β1). The emergence of myofibroblasts leads to elevated deposition of ECM components, particularly collagen type I, disrupting normal tissue architecture and function.

ACHP (2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile) is a selective inhibitor of the IκB kinase (IKK) complex, a critical component of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] The NF-κB pathway is a pivotal regulator of inflammatory responses, which are often upstream of fibrotic processes. By inhibiting IKK, this compound effectively blocks the activation of NF-κB, thereby presenting a promising therapeutic strategy for attenuating fibrosis.[1][2] Recent research has demonstrated the potent anti-fibrotic properties of this compound in in vitro models of fibrosis, primarily through the suppression of TGF-β1-induced myofibroblast differentiation and subsequent collagen synthesis.[1][2]

This document provides detailed application notes and protocols for the use of this compound in in vitro fibrosis research models. It includes a summary of its mechanism of action, quantitative data on its efficacy, and step-by-step experimental protocols.

Mechanism of Action

This compound exerts its anti-fibrotic effects by targeting the IKK/NF-κB signaling pathway, which crosstalks with the pro-fibrotic TGF-β1 signaling cascade.

Signaling Pathway of this compound in Inhibiting TGF-β1-Induced Fibrosis

ACHP_Mechanism TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR IKK IKK TGFBR->IKK Smad23 Smad2/3 TGFBR->Smad23 NFKB_IKB NF-κB/IκB Complex IKK->NFKB_IKB This compound This compound This compound->IKK NFKB NF-κB NFKB_IKB->NFKB Nucleus Nucleus NFKB->Nucleus pSmad23 p-Smad2/3 Smad23->pSmad23 pSmad23->Nucleus Myofibroblast Myofibroblast Differentiation Nucleus->Myofibroblast Collagen Collagen I Synthesis Nucleus->Collagen workflow_invitro start Start seed Seed Fibroblasts start->seed culture Culture for 24h seed->culture treat Treat with TGF-β1 ± this compound culture->treat incubate Incubate for 48h treat->incubate analysis Analyze Fibrotic Markers incubate->analysis if Immunofluorescence (α-SMA, Collagen I) analysis->if wb Western Blot (p-Smad2/3, NF-κB) analysis->wb end End if->end wb->end

References

Application Notes and Protocols for Studying Chemoresistance in Cancer Cells Using ACHP

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Investigating Chemoresistance with the STAT3 Inhibitor ACHP

Introduction:

Chemoresistance remains a significant hurdle in the effective treatment of cancer. Cancer cells can develop resistance to a wide range of chemotherapeutic agents through various molecular mechanisms, often involving the dysregulation of key signaling pathways. One such critical pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is frequently observed in many human cancers and is associated with tumor progression, metastasis, and resistance to apoptosis.[1][2]

2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-yl nicotinonitrile (this compound) is a potent inhibitor of the STAT3 signaling pathway.[1] It exerts its effects by suppressing the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a critical step for its activation.[1] this compound has been shown to inhibit the constitutive activation of upstream kinases such as JAK1, JAK2, and Src, leading to the decreased nuclear translocation of STAT3 and downregulation of its target genes.[1][2] These target genes include key regulators of apoptosis and cell survival, such as Bcl-2, Bcl-xL, and survivin.[1][2]

Given the established role of the STAT3 pathway in mediating chemoresistance, this compound presents itself as a valuable tool for researchers and drug development professionals to:

  • Investigate the role of STAT3 signaling in the development of resistance to specific chemotherapeutic agents.

  • Evaluate the potential of STAT3 inhibition to sensitize chemoresistant cancer cells to conventional therapies.

  • Screen for synergistic effects when combined with standard-of-care chemotherapy drugs.

  • Elucidate the downstream molecular changes following STAT3 inhibition in the context of chemoresistance.

Mechanism of Action in Chemoresistance:

The STAT3 signaling pathway contributes to chemoresistance through several mechanisms:

  • Upregulation of Anti-Apoptotic Proteins: Activated STAT3 promotes the transcription of anti-apoptotic genes like Bcl-2 and Bcl-xL, which counteract the apoptosis-inducing effects of many chemotherapeutic drugs.[1][2]

  • Promotion of Cell Proliferation and Survival: STAT3 signaling can drive the expression of genes that promote cell cycle progression and survival, allowing cancer cells to withstand the cytotoxic stress induced by chemotherapy.

  • Induction of Drug Efflux Pumps: In some cancers, STAT3 has been implicated in the regulation of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.

  • Modulation of the Tumor Microenvironment: STAT3 can influence the secretion of cytokines and growth factors that create a supportive microenvironment for tumor cell survival and resistance.

By inhibiting STAT3 activation, this compound can potentially reverse these resistance mechanisms, rendering cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents such as cisplatin and paclitaxel.

Data Presentation: Efficacy of STAT3 Inhibition in Chemoresistant Cancer Cells

The following tables summarize quantitative data from studies investigating the role of the STAT3 pathway in chemoresistance. While direct studies combining this compound with chemotherapeutics are limited, these data from other STAT3 inhibition strategies illustrate the potential of this approach.

Table 1: Effect of STAT3 Inhibition on Cisplatin Sensitivity

Cell LineCancer TypeMethod of STAT3 InhibitionEffect on Cisplatin IC50Reference
SKOV-3Ovarian CancerSTAT3 siRNASensitization to cisplatin[1]
A2780cisOvarian CancerSTAT3 inhibitor (WP1066)Reversal of cisplatin resistanceN/A
HCT116Colon CancerSTAT3 shRNAIncreased cisplatin-induced apoptosisN/A

Table 2: Effect of STAT3 Inhibition on Paclitaxel Sensitivity

Cell LineCancer TypeMethod of STAT3 InhibitionEffect on Paclitaxel IC50Reference
PC14PE6/AS2Lung CancerDominant-negative STAT3Increased sensitivity to paclitaxel[3]
SKOV3-TROvarian CancerSTAT3 siRNASignificant decrease in paclitaxel resistance[4]
MDA-MB-231Breast CancerSTAT3 inhibitor (JSI-124)Enhanced paclitaxel-induced apoptosisN/A

Mandatory Visualizations

experimental_workflow Experimental Workflow for Studying this compound in Chemoresistance cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_molecular Molecular Analysis cluster_data Data Analysis & Interpretation start Seed chemoresistant and parental cancer cells treat Treat with: 1. Chemotherapeutic agent alone 2. This compound alone 3. Combination of both start->treat viability Cell Viability Assay (e.g., MTT) treat->viability ros ROS Detection (e.g., DCFDA) treat->ros wb Western Blot for p-STAT3, STAT3, Bcl-2, etc. treat->wb apoptosis Apoptosis Assay (e.g., TUNEL) viability->apoptosis analyze Quantify results and determine synergistic effects apoptosis->analyze qpcr qPCR for gene expression wb->qpcr qpcr->analyze conclusion Elucidate the role of STAT3 in chemoresistance analyze->conclusion

Experimental Workflow Diagram

signaling_pathway This compound-Mediated Inhibition of STAT3 Signaling in Chemoresistance chemo Chemotherapeutic Agent (e.g., Cisplatin) ros ROS chemo->ros induces apoptosis Apoptosis chemo->apoptosis induces jak JAK1/2, Src ros->jak stat3 STAT3 jak->stat3 phosphorylates This compound This compound This compound->jak inhibits This compound->apoptosis promotes sensitization pstat3 p-STAT3 (Tyr705) dimer p-STAT3 Dimer pstat3->dimer nucleus Nucleus dimer->nucleus genes Target Genes (Bcl-2, Bcl-xL, Survivin) nucleus->genes transcription resistance Chemoresistance (Survival, Proliferation, Anti-apoptosis) genes->resistance resistance->apoptosis inhibits

This compound Signaling Pathway Diagram

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound and/or a chemotherapeutic agent on the viability of cancer cells.

Materials:

  • Chemoresistant and parental cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Chemotherapeutic agent (e.g., cisplatin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound, the chemotherapeutic agent, and their combination in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated and solvent-treated wells as controls.

  • Incubation: Incubate the plates for 24-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each treatment.

Apoptosis Assay (TUNEL Assay)

This protocol detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • TUNEL assay kit (commercially available)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with this compound and/or the chemotherapeutic agent as described for the viability assay.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 20-30 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 5-10 minutes at room temperature.

  • TUNEL Staining: Wash with PBS and perform the TUNEL staining according to the manufacturer's instructions. This typically involves an incubation step with TdT enzyme and fluorescently labeled dUTPs.

  • Counterstaining (Optional): Counterstain the nuclei with DAPI or Hoechst.

  • Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in the nuclei.

  • Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells.

Western Blotting for Phospho-STAT3

This protocol is for detecting the phosphorylation status of STAT3.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the ECL detection reagent. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control like β-actin.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol measures intracellular ROS levels.

Materials:

  • Cells cultured in a black, clear-bottom 96-well plate

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • DCFDA Loading: Remove the medium and wash the cells with warm HBSS. Add 100 µL of 10-25 µM DCFDA in HBSS to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Treatment: Remove the DCFDA solution and wash the cells with HBSS. Add 100 µL of the medium containing this compound and/or the chemotherapeutic agent.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a fluorescence plate reader. Readings can be taken at different time points.

  • Data Analysis: Normalize the fluorescence intensity to the number of cells or protein concentration. Express the results as a fold change relative to the untreated control.

References

Application Notes and Protocols for ACHP Treatment of Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHP, with the chemical name 2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile, is a potent and selective inhibitor of the IκB kinase (IKK) complex, with IC50 values of 8.5 nM for IKKβ and 250 nM for IKKα.[1] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[2][3] Additionally, in some cancer cell lines, this compound has been shown to inhibit the STAT3 signaling pathway.[4][5] These mechanisms make this compound a valuable tool for investigating inflammatory processes, cell survival, and fibrosis in various cellular models, including primary cell lines.

This document provides a detailed protocol for the treatment of primary cell lines with this compound, based on currently available data. It includes information on the mechanism of action, experimental protocols, and data presentation to guide researchers in utilizing this compound effectively.

Mechanism of Action

This compound primarily targets the canonical NF-κB signaling pathway. In unstimulated cells, the transcription factor NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated and phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound, as an IKK inhibitor, blocks this initial phosphorylation step, thereby preventing NF-κB activation.[2][3]

In non-small cell lung carcinoma (NSCLC) cells, this compound has also been observed to inhibit the phosphorylation of STAT3 at Tyr705, affecting its nuclear translocation and DNA binding ability. This leads to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xl, and survivin.[4][5]

Data Presentation

The following tables summarize the quantitative data available for this compound in both primary and other cell lines.

Table 1: this compound Inhibitory Concentrations

TargetIC50Cell Line/SystemReference
IKKβ8.5 nMEnzyme Assay[1]
IKKα250 nMEnzyme Assay[1]

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell TypeConcentrationDurationObserved EffectReference
Human Dermal Fibroblasts50 µM24 hoursInhibition of TGFβ1-induced myofibroblast formation[2][3]
Human Lung Fibroblasts50 µM24 hoursInhibition of TGFβ1-induced myofibroblast formation[2][3]
A549 (NSCLC)10 µM36 hours24.1% apoptotic population[4][5]
H1299 (NSCLC)10 µMNot specifiedInhibition of IL-6-induced STAT3 phosphorylation[4][5]
A549 (NSCLC)1-30 µM24 hoursConcentration-dependent reduction in cell viability[5]
H1299 (NSCLC)1-30 µM24 hoursConcentration-dependent reduction in cell viability[5]

Experimental Protocols

The following protocols are generalized for the treatment of primary cell lines with this compound. It is critical to optimize these protocols for each specific primary cell type and experimental design.

General Primary Cell Culture

Primary cells are more sensitive than immortalized cell lines. Adherence to sterile techniques is paramount.

  • Environment: Culture primary cells in a humidified incubator at 37°C with 5% CO2.

  • Media: Use the specific growth medium recommended for your primary cell type, supplemented with necessary growth factors and antibiotics.

  • Thawing: Thaw cryopreserved primary cells rapidly in a 37°C water bath. Transfer the cells to pre-warmed growth medium and centrifuge to remove cryoprotectant before plating.

  • Subculture: Subculture primary cells when they reach the recommended confluency for the specific cell type, typically around 80%.

This compound Stock Solution Preparation
  • Solvent: this compound is soluble in DMSO.[1]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

This compound Treatment Protocol
  • Cell Seeding: Plate primary cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for at least 24 hours before treatment.

  • This compound Dilution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare working concentrations by diluting the stock solution in fresh, pre-warmed cell culture medium. It is crucial to ensure that the final concentration of the solvent (DMSO) is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the primary cell type and the specific endpoint being measured.

Cell Viability Assay (MTT Assay Example)
  • Following this compound treatment, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • After treatment, harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

ACHP_NFkB_Pathway cluster_stimulus Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Cytokines (e.g., TNFα, IL-1β) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p IkB_NFkB_complex IkB->IkB_NFkB_complex NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocates NFkB->IkB_NFkB_complex Proteasome Proteasome This compound This compound This compound->IKK_complex inhibits IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription IkB_NFkB_complex->IkB releases IkB_NFkB_complex->NFkB releases

Caption: this compound inhibits the IKK complex, preventing NF-κB activation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Primary Cells C 3. Seed Cells for Experiment A->C B 2. Prepare this compound Stock Solution (in DMSO) D 4. Dilute this compound to Working Concentrations B->D E 5. Treat Cells with this compound or Vehicle Control C->E D->E F 6. Incubate for Defined Period E->F G 7. Perform Endpoint Assays F->G H Cell Viability (e.g., MTT) G->H I Apoptosis (e.g., Annexin V) G->I J Gene/Protein Expression (e.g., qPCR/Western Blot) G->J

Caption: General workflow for treating primary cells with this compound.

References

Application Notes and Protocols for ACHP, a Selective IKKβ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed information and protocols for utilizing ACHP (2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile), a potent and selective inhibitor of IκB kinase β (IKKβ). IKKβ is a critical kinase in the canonical nuclear factor-κB (NF-κB) signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation. Dysregulation of the IKKβ/NF-κB pathway is implicated in numerous diseases, including inflammatory disorders and cancer. This document offers quantitative data on this compound's inhibitory activity, detailed protocols for in vitro and cell-based assays to assess its efficacy, and diagrams to visualize the relevant signaling pathway and experimental workflows.

Introduction to this compound and IKKβ

IKKβ is a serine/threonine protein kinase that forms a key component of the IKK complex, which also includes IKKα and the regulatory subunit NEMO (IKKγ). In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1) lead to the activation of the IKK complex. Activated IKKβ then phosphorylates the inhibitory protein IκBα at serine residues 32 and 36.[1] This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p65/p50), allowing its translocation to the nucleus where it binds to κB sites in the promoter regions of target genes, initiating the transcription of pro-inflammatory and survival genes.[2][3]

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for IKKβ. Its ability to block IKKβ activity makes it a valuable tool for studying the physiological and pathological roles of the NF-κB pathway and a potential therapeutic agent for diseases driven by aberrant NF-κB activation.[4][5]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized in various assays. The following tables summarize the key quantitative data for this compound's activity against IKKβ and its selectivity over other kinases.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Assay Type
IKKβ 8.5 nM Kinase Assay
IKKα250 nMKinase Assay
IKK3>20 µMKinase Assay
Syk>20 µMKinase Assay
MAPKKK4>20 µMKinase Assay

Data compiled from multiple sources.[4][5][6]

Table 2: Cellular Activity of this compound

Cell LineAssayIC50
A549NF-κB dependent reporter gene40 nM
Multiple Myeloma CellsGrowth InhibitionDose-dependent
Non-Small Cell Lung CarcinomaSTAT3 Signaling Inhibition-

Data compiled from multiple sources.[6][7]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

IKK_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IkBa_NFkB IκBα-p65/p50 IKK_Complex->IkBa_NFkB phosphorylates IκBα This compound This compound This compound->IKK_Complex inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Degradation Ub->Proteasome NFkB p65/p50 Proteasome->NFkB releases NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates DNA κB DNA Site NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: IKKβ/NF-κB Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assays Kinase_Assay IKKβ Kinase Assay Reagents Recombinant IKKβ IκBα peptide substrate ATP, this compound Kinase_Assay->Reagents Detection Measure Phosphorylation (e.g., ADP-Glo) Reagents->Detection Cell_Culture Cell Culture (e.g., Jurkat, A549) Stimulation Stimulate with TNF-α +/- this compound Cell_Culture->Stimulation Reporter_Assay NF-κB Luciferase Reporter Assay Stimulation->Reporter_Assay Western_Blot Western Blot Stimulation->Western_Blot Luciferase_Readout Measure Luminescence Reporter_Assay->Luciferase_Readout WB_Readout Detect p-IκBα and Total IκBα Western_Blot->WB_Readout

Caption: Experimental Workflow for Assessing this compound Activity.

Experimental Protocols

In Vitro IKKβ Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant IKKβ. A common method is a luminescence-based assay that quantifies ADP produced during the kinase reaction.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKtide peptide substrate (derived from human IκBα)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in DMSO. Then, dilute the this compound solutions in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a solution of IKKβ enzyme in Kinase Assay Buffer.

    • Prepare a solution of IKKtide substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for IKKβ.

  • Kinase Reaction:

    • To the wells of the microplate, add the this compound dilutions or vehicle control (DMSO in Kinase Assay Buffer).

    • Add the IKKβ enzyme solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the IKKβ activity.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

NF-κB Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to inhibit the NF-κB signaling pathway downstream of IKKβ activation.

Materials:

  • Jurkat cell line stably transfected with an NF-κB-driven luciferase reporter construct

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound (or other test compounds)

  • Human TNF-α (or other NF-κB stimulus)

  • White, clear-bottom 96-well cell culture plates

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter Jurkat cells into the 96-well plate at a density of approximately 40,000 cells per well in 50 µL of culture medium.[6]

    • Incubate the plate at 37°C in a CO₂ incubator overnight.[6]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the this compound dilutions or vehicle control to the appropriate wells.

    • Pre-incubate the cells with the compound for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Prepare a solution of TNF-α in culture medium.

    • Add TNF-α to the wells to a final concentration of 10-20 ng/mL (or a pre-determined optimal concentration).

    • Include unstimulated control wells (vehicle only) and stimulated control wells (TNF-α and vehicle).

    • Incubate the plate for 5-6 hours at 37°C.[6]

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase assay reagent equal to the volume of culture medium in each well.

    • Mix by orbital shaking for 5-10 minutes to ensure cell lysis and signal generation.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from wells with no cells).

    • Calculate the fold induction of luciferase activity in the stimulated control wells compared to the unstimulated control wells.

    • Calculate the percent inhibition of NF-κB activity for each this compound concentration relative to the stimulated control.

    • Determine the IC50 value as described in the in vitro kinase assay protocol.

Western Blot for Phospho-IκBα

This protocol allows for the direct visualization of the inhibition of IκBα phosphorylation by this compound in a cellular context.

Materials:

  • A549, HEK293, or other suitable cell line

  • Cell culture medium

  • This compound

  • Human TNF-α

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-IκBα (Ser32/36)

    • Mouse or rabbit anti-total IκBα

    • Mouse or rabbit anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., chemiluminescence imager or X-ray film)

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • SDS-PAGE and Western Transfer:

    • Normalize the protein concentrations of all samples.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IκBα (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or by exposing it to X-ray film.

  • Stripping and Reprobing (Optional but Recommended):

    • To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed for total IκBα and a loading control like β-actin.

    • Alternatively, run parallel gels for the different antibodies.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-IκBα signal to the total IκBα or β-actin signal.

    • Observe the dose-dependent decrease in the phospho-IκBα signal with increasing concentrations of this compound.

References

Application Notes and Protocols for ACHP, a Novel TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the preparation and use of ACHP (N-(4-tert-butylphenyl)-4-(3-chloro-2-pyridinyl)-1-piperazinecarboxamide), a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document is intended for researchers, scientists, and drug development professionals working on TRPV1-related signaling pathways in pain, inflammation, and other physiological processes.

Introduction to this compound

This compound is a small molecule inhibitor of the TRPV1 receptor, also known as the capsaicin receptor. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is activated by a variety of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent compound in chili peppers.[1][2][3] By blocking the activation of TRPV1, this compound can be a valuable tool for studying the role of this channel in nociception and neurogenic inflammation. The therapeutic potential of TRPV1 antagonists is being explored for the management of chronic pain conditions.[3]

Chemical Structure:

  • IUPAC Name: N-(4-tert-butylphenyl)-4-(3-chloro-2-pyridinyl)piperazine-1-carboxamide[4]

  • Molecular Formula: C₂₀H₂₅ClN₄O[4]

  • Molecular Weight: 372.9 g/mol [4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other commonly used TRPV1 antagonists for comparative purposes.

CompoundTargetIC₅₀ ValueSolubility
This compound TRPV1Not publicly availableEstimated to be soluble in DMSO and ethanol
Capsazepine TRPV1562 nM[5]~20 mg/mL in Ethanol, ~30 mg/mL in DMSO[6]
BCTC TRPV135 nM (capsaicin-induced), 6 nM (acid-induced)[7][8]Soluble in DMSO
AMG 9810 TRPV124 nM (human)[9]≥ 33.7 mg/mL in DMSO[10]

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. It is recommended to handle this compound in a fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Weighing the Compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For a 10 mM stock solution, you will need 3.729 mg of this compound per 1 mL of DMSO.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For example, add 1 mL of DMSO to 3.729 mg of this compound.

  • Dissolution: Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots of the this compound stock solution at -20°C for long-term storage. When stored properly, the stock solution should be stable for at least one month.[5] Before use, thaw an aliquot at room temperature and ensure the solution is free of precipitate.

Experimental Protocols

In Vitro Antagonist Activity Assessment using a Calcium Imaging Assay

This protocol outlines a cell-based calcium imaging assay to determine the inhibitory effect of this compound on TRPV1 activation. This assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium concentration upon channel activation.

Materials:

  • HEK293 cells stably expressing human TRPV1 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Capsaicin stock solution (10 mM in DMSO)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with automated liquid handling

Protocol:

  • Cell Seeding: Seed the TRPV1-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO₂ overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the cell culture medium from the wells and add the Fluo-4 AM loading solution. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.

  • Compound Pre-incubation: Prepare serial dilutions of this compound in HBSS from the 10 mM stock solution. Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (DMSO) and a positive control (a known TRPV1 antagonist).

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm).

  • Agonist Addition and Signal Detection: Add a solution of capsaicin (to a final concentration that elicits a submaximal response, e.g., 100 nM) to the wells. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. The inhibitory effect of this compound is determined by comparing the ΔF in the presence of the compound to the vehicle control. An IC₅₀ value can be calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

TRPV1 Signaling Pathway

The following diagram illustrates the activation of the TRPV1 channel and the subsequent signaling cascade.

TRPV1_Signaling_Pathway cluster_stimuli Activators cluster_downstream Downstream Effects Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>42°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal This compound This compound (Antagonist) This compound->TRPV1

Caption: TRPV1 channel activation and inhibition by this compound.

Experimental Workflow for this compound Antagonist Assay

The diagram below outlines the key steps in the calcium imaging workflow to assess the antagonist activity of this compound.

Experimental_Workflow Start Start Seed_Cells Seed TRPV1-expressing cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Load_Dye Load cells with Fluo-4 AM calcium indicator Incubate_Overnight->Load_Dye Wash_Cells Wash cells to remove excess dye Load_Dye->Wash_Cells Pre_Incubate_this compound Pre-incubate with This compound or vehicle Wash_Cells->Pre_Incubate_this compound Measure_Baseline Measure baseline fluorescence Pre_Incubate_this compound->Measure_Baseline Add_Agonist Add Capsaicin (Agonist) Measure_Baseline->Add_Agonist Measure_Response Measure fluorescence response Add_Agonist->Measure_Response Analyze_Data Analyze data and calculate IC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for Calcium Imaging-based Antagonist Assay.

References

Application Notes and Protocols for ACHP in Inflammatory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl-4-hydroxy-2-methylaniline (ACHP) is a potent and selective inhibitor of IκB kinase (IKK), demonstrating significant potential in the study and therapeutic intervention of inflammatory diseases. By targeting the IKK complex, this compound effectively blocks the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. Furthermore, emerging evidence indicates that this compound also modulates the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, offering a multi-faceted approach to dampening inflammation. These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in in vitro and in vivo models of inflammation.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the IKK complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator). In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimers (typically p65/p50) to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules. This compound, by inhibiting IKKβ and to a lesser extent IKKα, prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and attenuating the inflammatory cascade.

Additionally, this compound has been shown to inhibit the STAT3 signaling pathway.[1] STAT3 is a transcription factor that plays a critical role in cytokine signaling, cell proliferation, and survival. Pro-inflammatory cytokines like Interleukin-6 (IL-6) activate the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in inflammation and tumorigenesis. This compound has been observed to suppress the phosphorylation of STAT3, thereby inhibiting its activation and downstream signaling.[1]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various experimental settings.

ParameterCell Line/ModelIC50 ValueReference
IKKβ InhibitionN/A8.5 nM[2]
IKKα InhibitionN/A250 nM[1][2]
Cell Growth InhibitionMultiple Myeloma Cells18 - 35 µM[3]

Table 1: In Vitro Inhibitory Activity of this compound. This table provides the half-maximal inhibitory concentration (IC50) values of this compound against key kinases and its effect on cancer cell proliferation.

ParameterCell TypeTreatmentResultReference
α-Smooth Muscle Actin (αSMA) ExpressionHuman Dermal FibroblastsTGF-β1 + this compound50% decrease in αSMA-expressing cells[4]
Collagen Type I DepositionHuman Dermal and Lung FibroblastsTGF-β1 + this compoundStrong suppression[4][5]
Fibronectin DepositionHuman Dermal and Lung FibroblastsTGF-β1 + this compoundStrong suppression[4][5]

Table 2: Anti-fibrotic Effects of this compound. This table highlights the efficacy of this compound in reducing key markers of fibrosis in in vitro models.

Signaling Pathways and Experimental Workflow

ACHP_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex JAK JAK Receptor->JAK IκBα IκBα IKK Complex->IκBα P IκBα-NF-κB IκBα NF-κB NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc IκBα-NF-κB->IKK Complex This compound This compound This compound->IKK Complex Inhibits This compound->JAK Inhibits STAT3 STAT3 JAK->STAT3 P STAT3_nuc pSTAT3 STAT3->STAT3_nuc Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Inflammatory Mediators STAT3_nuc->Gene Transcription Cell Proliferation & Survival

Caption: this compound inhibits both the NF-κB and STAT3 signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages, Fibroblasts) Stimulation Inflammatory Stimulus (e.g., LPS, TGF-β1) Cell_Culture->Stimulation Treatment This compound Treatment (Dose-Response) Stimulation->Treatment Analysis_vitro Analysis: - Cytokine Levels (ELISA) - Gene Expression (qPCR) - Protein Phosphorylation (Western Blot) - Cell Viability (MTT Assay) Treatment->Analysis_vitro Animal_Model Animal Model of Inflammation (e.g., LPS-induced endotoxemia) ACHP_Admin This compound Administration (e.g., Oral Gavage) Animal_Model->ACHP_Admin Sample_Collection Sample Collection (Blood, Tissue) ACHP_Admin->Sample_Collection Analysis_vivo Analysis: - Inflammatory Markers in Serum - Histopathology of Tissues - Gene Expression in Tissues Sample_Collection->Analysis_vivo

Caption: General experimental workflow for studying this compound's anti-inflammatory effects.

Experimental Protocols

In Vitro Protocol: Inhibition of LPS-Induced Inflammatory Response in Macrophages

This protocol describes how to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well and 6-well cell culture plates

  • Reagents for ELISA (for TNF-α, IL-6, etc.)

  • Reagents for RNA extraction and qPCR

  • Reagents for Western blotting (antibodies against phospho-IκBα, IκBα, phospho-STAT3, STAT3, and a loading control like β-actin)

  • MTT reagent

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in 96-well plates (for ELISA and MTT assay) or 6-well plates (for qPCR and Western blotting) at an appropriate density to reach 80-90% confluency on the day of the experiment.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in culture medium. A final DMSO concentration should be kept below 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

    • Incubate the cells with this compound for 1-2 hours.

  • LPS Stimulation:

    • After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL (this concentration may need to be optimized for your specific cell line and LPS lot). Do not add LPS to the negative control wells.

    • Incubate the cells for the desired time period (e.g., 6 hours for cytokine measurement, 30 minutes for protein phosphorylation analysis).

  • Endpoint Analysis:

    • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

    • Gene Expression (qPCR): Lyse the cells and extract total RNA. Perform reverse transcription to generate cDNA, followed by quantitative PCR using primers for inflammatory genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene for normalization.

    • Protein Phosphorylation (Western Blot): Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies to detect phosphorylated and total levels of IκBα and STAT3.

    • Cell Viability (MTT Assay): After the treatment period, add MTT solution to the wells and incubate. Then, add a solubilizing agent and measure the absorbance to determine cell viability.

In Vivo Protocol: Evaluation of this compound in a Mouse Model of Acute Inflammation

This protocol outlines a general procedure for assessing the in vivo anti-inflammatory efficacy of this compound in a lipopolysaccharide (LPS)-induced acute inflammation model in mice. This compound has good oral bioavailability in mice.[1]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Sterile saline

  • Anesthesia

  • Blood collection tubes

  • Reagents for ELISA

  • Materials for tissue homogenization and analysis (histology, qPCR)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize mice to the laboratory conditions for at least one week.

    • Randomly divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

  • This compound Administration:

    • Prepare a suspension of this compound in the vehicle.

    • Administer this compound to the mice via oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg). Administer the vehicle to the control groups.

    • The timing of administration should be determined based on the pharmacokinetic profile of this compound (e.g., 1 hour before LPS challenge).

  • Induction of Inflammation:

    • Inject LPS intraperitoneally (i.p.) at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg). Inject sterile saline into the non-inflamed control group.

  • Monitoring and Sample Collection:

    • Monitor the mice for signs of inflammation and distress.

    • At a predetermined time point after LPS injection (e.g., 2-6 hours), anesthetize the mice and collect blood via cardiac puncture.

    • Euthanize the mice and collect relevant tissues (e.g., liver, lungs, spleen) for further analysis.

  • Endpoint Analysis:

    • Serum Cytokine Levels: Prepare serum from the collected blood and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Histopathology: Fix the collected tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

    • Tissue Gene Expression: Homogenize a portion of the tissues, extract RNA, and perform qPCR to analyze the expression of inflammatory genes.

Conclusion

This compound is a valuable research tool for investigating the role of the NF-κB and STAT3 signaling pathways in inflammatory diseases. Its potent and selective inhibitory activity, coupled with its oral bioavailability, makes it suitable for both in vitro and in vivo studies. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at elucidating the complex mechanisms of inflammation and evaluating the therapeutic potential of targeting these critical signaling cascades.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ACHP Solubility in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the IKKβ inhibitor, ACHP, during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in media a concern?

This compound is a potent and selective inhibitor of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway. Due to its hydrophobic nature, this compound can be challenging to dissolve in aqueous cell culture media, which can lead to precipitation and inaccurate experimental results. Ensuring this compound is fully dissolved is critical for accurate dosing and reliable data.

Q2: What are the initial signs of this compound solubility issues in my cell culture medium?

Common indicators of poor solubility include:

  • Visible precipitates: You may observe a cloudy appearance, film, or visible particles in the media after adding the this compound stock solution.

  • Inconsistent results: Poor solubility can lead to variability in your experimental outcomes, as the actual concentration of dissolved this compound may differ between wells or experiments.

  • Low bioactivity: If this compound is not fully dissolved, the effective concentration reaching the cells will be lower than intended, resulting in reduced or no biological effect.

Q3: What is the recommended solvent for preparing an this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing a high-concentration stock solution of this compound. It is advisable to prepare a concentrated stock (e.g., 10-20 mM) in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

While cell line sensitivity varies, a final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe and non-toxic for most cell lines.[1] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Troubleshooting Guides

Issue: Precipitate forms immediately after adding this compound stock solution to the cell culture medium.

Cause: This is a common issue when a highly concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium.

Solutions:

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock solution into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Increase Final DMSO Concentration: If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may help keep this compound in solution. Always validate the solvent tolerance of your specific cell line.

  • Vortexing/Mixing: Immediately after adding the this compound stock to the medium, vortex or gently pipette up and down to ensure rapid and thorough mixing.

Issue: No observable precipitate, but I suspect incomplete dissolution due to inconsistent results.

Cause: this compound may form micro-precipitates that are not easily visible to the naked eye but can still significantly impact the effective concentration.

Solutions:

  • Solubility Assessment Protocol: Perform a formal solubility assessment to determine the maximum soluble concentration of this compound in your specific cell culture medium. (See Experimental Protocols section).

  • Use of Co-solvents: In addition to DMSO, other co-solvents can be explored, though their compatibility with your cell line must be verified. Ethanol can be an alternative, but like DMSO, its final concentration should be kept low.[2][3]

Quantitative Data Summary

Table 1: Cytotoxicity of Common Organic Solvents on Various Cell Lines (IC50 values)

SolventHepG-2 (µL/mL)MCF-7 (µL/mL)HT-29 (µL/mL)HUVEC (% v/v)RAW-264.7 (% v/v)
Ethanol 46.440.343.8>5>5
Methanol 124.038.147.3--
DMSO -1.8 - 1.9-1.8 - 1.91.8 - 1.9
Acetone ->5->5>5

Data for HepG-2, MCF-7, and HT-29 are from Hamzeloo-Moghadam et al. (2015).[2] Data for HUVEC and RAW-264.7 are from GolSorkh et al. (2015).[1]

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventRecommended Max. Concentration (% v/v)Notes
DMSO 0.1 - 0.5Cell line dependent; always perform a vehicle control.[1]
Ethanol 0.1 - 0.5Generally less toxic than DMSO at similar concentrations.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is common to prepare stock solutions at 10x or 100x the final working concentration.[4]

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol provides a method to determine the solubility limit of this compound in your specific experimental medium.

Materials:

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Your specific cell culture medium (e.g., RPMI-1640, DMEM) with serum and supplements

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at a wavelength where this compound does not absorb (e.g., 600 nm)

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your cell culture medium in a 96-well plate. For example, create a two-fold serial dilution starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Ensure the final DMSO concentration is consistent across all wells.

  • Include a vehicle control well containing only the medium and the same final concentration of DMSO.

  • Incubate the plate at your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period (e.g., 1-2 hours).

  • Measure the absorbance (optical density) of each well at 600 nm. An increase in absorbance compared to the vehicle control indicates the presence of precipitated compound.

  • The highest concentration that does not show a significant increase in absorbance is considered the maximum soluble concentration under those conditions.

Visualizations

NF-κB Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the point of inhibition by this compound. This compound targets and inhibits IKKβ, which is a critical kinase responsible for the phosphorylation and subsequent degradation of IκBα. This degradation is a necessary step for the release and nuclear translocation of the NF-κB transcription factor.

NF_kappa_B_Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates This compound This compound This compound->IKK_complex Inhibits p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50 p65-p50 (Active) Proteasome->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes

Caption: this compound inhibits the IKK complex in the NF-κB signaling pathway.

Experimental Workflow for Troubleshooting this compound Solubility

This workflow provides a logical sequence of steps to diagnose and resolve this compound solubility issues.

Troubleshooting_Workflow Start Start: this compound Solubility Issue (Precipitate or Inconsistent Data) Prep_Stock Prepare Fresh this compound Stock (Protocol 1) Start->Prep_Stock Solubility_Test Determine Max Soluble Conc. (Protocol 2) Prep_Stock->Solubility_Test Below_Limit Is Working Concentration Below Solubility Limit? Solubility_Test->Below_Limit Optimize_Dilution Optimize Dilution Method (Serial Dilution, Pre-warming) Below_Limit->Optimize_Dilution Yes Consider_CoSolvent Consider Alternative Co-solvent or Higher DMSO Conc. Below_Limit->Consider_CoSolvent No Re_evaluate Re-evaluate Experiment Optimize_Dilution->Re_evaluate End End: Optimized Protocol Re_evaluate->End Validate_Toxicity Validate Solvent Toxicity (Vehicle Control) Consider_CoSolvent->Validate_Toxicity Validate_Toxicity->Re_evaluate

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: ACHP Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ACHP, an IKKβ inhibitor, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile) is a potent and selective inhibitor of the IκB kinase β (IKKβ). IKKβ is a key enzyme in the canonical NF-κB signaling pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn keeps the transcription factor NF-κB sequestered in the cytoplasm, thereby inhibiting the expression of NF-κB target genes involved in inflammation, immunity, and cell survival.

Q2: What are the known off-target effects of this compound?

While this compound is a selective IKKβ inhibitor, it has been shown to exhibit off-target activity, most notably against Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] this compound can inhibit the phosphorylation of STAT3 at Tyr705, leading to a downstream cascade of effects including the induction of apoptosis in some cancer cell lines.[1][2] Researchers should be aware of this potential off-target effect and consider appropriate control experiments to dissect the specific effects of IKKβ inhibition versus STAT3 inhibition in their cellular model.

Q3: What is a typical working concentration for this compound in cell-based assays?

The optimal working concentration of this compound is highly dependent on the cell type and the specific assay being performed. However, a general starting point for many cell-based assays is in the range of 1-10 µM.[1] For instance, in studies with non-small cell lung carcinoma (NSCLC) cell lines, concentrations around 10 µM have been shown to effectively inhibit STAT3 phosphorylation and induce apoptosis.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an appropriate solvent such as dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.

Troubleshooting Guides

Problem 1: Unexpected or No Inhibition of NF-κB Signaling

Possible Causes and Solutions

  • Suboptimal this compound Concentration:

    • Solution: Perform a dose-response experiment (e.g., 0.1 µM to 20 µM) to determine the IC50 for NF-κB inhibition in your specific cell line and assay.

  • Incorrect Assay Timing:

    • Solution: Optimize the incubation time with this compound. Pre-incubation with the inhibitor for a sufficient period before stimulation is often necessary. The optimal pre-incubation time can range from 30 minutes to several hours.

  • Cell Line Insensitivity:

    • Solution: Confirm that your cell line has an active and inducible NF-κB pathway. Use a known activator of the NF-κB pathway (e.g., TNF-α, IL-1β, or LPS) as a positive control.

  • Inhibitor Instability:

    • Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if necessary.

  • Assay-Specific Issues (e.g., Reporter Assays):

    • Solution: Verify the integrity of your reporter construct and the responsiveness of the reporter cell line. Include appropriate positive and negative controls for the reporter system itself.

Problem 2: High Cell Toxicity or Unexpected Apoptosis

Possible Causes and Solutions

  • Off-Target Effects:

    • Solution: As mentioned, this compound can inhibit STAT3, which may lead to apoptosis in some cell lines.[1][2] To confirm if the observed cytotoxicity is due to STAT3 inhibition, you can:

      • Knockdown STAT3 using siRNA and observe if the cytotoxic effect of this compound is diminished.[1]

      • Use a structurally different STAT3 inhibitor as a positive control for apoptosis induction.

  • High this compound Concentration:

    • Solution: The cytotoxic effects of this compound are often dose-dependent. Reduce the concentration of this compound to a range that effectively inhibits NF-κB without causing significant cell death. A viability assay (e.g., MTT or CellTiter-Glo) should be performed in parallel with your functional assay.

  • Solvent Toxicity:

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) in your experiments.

Quantitative Data Summary

ParameterValueCell Line / Assay ConditionReference
IKKβ Inhibition (IC50) ~7.8 nMIn vitro kinase assayN/A
STAT3 Phosphorylation Inhibition Significant at 10 µMA549 (NSCLC) cells[1]
Cell Viability (A549) ~50% reduction at 20 µM (24h)A549 (NSCLC) cells[2]
Cell Viability (H1299) ~50% reduction at 20 µM (24h)H1299 (NSCLC) cells[2]

Note: IC50 and cell viability values can vary significantly between different cell lines and assay conditions. The data presented here should be used as a general guide.

Experimental Protocols

NF-κB Reporter Assay
  • Cell Seeding: Seed cells containing an NF-κB responsive reporter construct (e.g., luciferase or GFP) in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Stimulation: Add a known NF-κB activator (e.g., TNF-α at 10 ng/mL) to the wells. Include an unstimulated control.

  • Incubation: Incubate for an additional 6-24 hours, depending on the reporter gene and cell type.

  • Detection: Measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding luciferase substrate and measuring luminescence).

  • Data Analysis: Normalize the reporter activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability. Calculate the percent inhibition relative to the stimulated vehicle control.

Caspase-1 Activity Assay
  • Cell Seeding: Seed appropriate cells (e.g., macrophages) in a 96-well plate.

  • Priming (if necessary): For inflammasome activation, prime the cells with a TLR agonist like LPS (1 µg/mL) for 3-4 hours.

  • This compound Treatment: Add this compound at the desired concentrations.

  • Inflammasome Activation: Add an inflammasome activator such as ATP (5 mM) or nigericin (10 µM) and incubate for the appropriate time (e.g., 30-60 minutes).

  • Sample Collection: Collect the cell culture supernatant.

  • Caspase-1 Assay: Use a commercially available caspase-1 activity assay kit. Typically, this involves adding a caspase-1 specific substrate (e.g., YVAD-pNA or a fluorogenic substrate) to the supernatant.[3][4]

  • Detection: Measure the colorimetric or fluorescent signal according to the kit's instructions.

  • Controls: Include a negative control (no activator), a positive control (activator without inhibitor), and a vehicle control. A known caspase-1 inhibitor can also be used as a positive control for inhibition.[5]

Visualizations

achp_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex p_IkBa p-IκBα IKK_complex->p_IkBa Phosphorylation This compound This compound This compound->IKK_complex Inhibition STAT3 STAT3 This compound->STAT3 Off-target Inhibition IkBa_p65_p50 IκBα-p65-p50 IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (NF-κB) IkBa_p65_p50->p65_p50 Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation p_STAT3 p-STAT3 STAT3->p_STAT3 Gene_Expression Gene Expression (Inflammation, Survival) p65_p50_nuc->Gene_Expression

Caption: this compound Signaling Pathway.

troubleshooting_workflow Start Start: Unexpected Result with this compound Problem_Definition What is the unexpected result? Start->Problem_Definition No_Inhibition No or Weak Inhibition Problem_Definition->No_Inhibition No Inhibition High_Toxicity High Cell Toxicity Problem_Definition->High_Toxicity High Toxicity Check_Concentration Is this compound concentration optimized? No_Inhibition->Check_Concentration High_Toxicity->Check_Concentration Check_Off_Target Could it be an off-target effect? High_Toxicity->Check_Off_Target Optimize_Concentration Perform dose-response experiment (0.1-20 µM) Check_Concentration->Optimize_Concentration No Check_Timing Is incubation time optimized? Check_Concentration->Check_Timing Yes Optimize_Concentration->Check_Timing Optimize_Timing Test different pre-incubation and stimulation times Check_Timing->Optimize_Timing No Check_Controls Are positive/negative controls working? Check_Timing->Check_Controls Yes Optimize_Timing->Check_Controls Troubleshoot_Assay Troubleshoot the assay itself (e.g., cell line, reagents) Check_Controls->Troubleshoot_Assay No End_Inhibition Resolved: Inhibition Observed Check_Controls->End_Inhibition Yes End_Assay Resolved: Assay Validated Troubleshoot_Assay->End_Assay Investigate_STAT3 Investigate STAT3 inhibition: - STAT3 siRNA - Use specific STAT3 inhibitor Check_Off_Target->Investigate_STAT3 Yes Check_Solvent_Toxicity Is vehicle control showing toxicity? Check_Off_Target->Check_Solvent_Toxicity No End_Toxicity Resolved: Toxicity Reduced Investigate_STAT3->End_Toxicity Reduce_Solvent Reduce final DMSO concentration (≤ 0.1%) Check_Solvent_Toxicity->Reduce_Solvent Yes Check_Solvent_Toxicity->End_Toxicity No Reduce_Solvent->End_Toxicity

Caption: Troubleshooting Workflow.

References

Technical Support Center: Minimizing Off-Target Effects of ACHP in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize the off-target effects of ACHP, a potent IKKβ inhibitor, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of IκB kinase β (IKKβ) and IκB kinase α (IKKα).[1][2] Its primary mechanism of action is the inhibition of these kinases, which are key components of the NF-κB signaling pathway.[3][4] By inhibiting IKKβ and IKKα, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and other target genes.

Q2: What are the known on-target and off-target effects of this compound?

This compound is a highly potent inhibitor of IKKβ with an IC50 of 8.5 nM and a moderately potent inhibitor of IKKα with an IC50 of 250 nM.[2][5] It is highly selective for IKKα and IKKβ over IKKγ, Syk, and MKK4, with IC50 values for these kinases being greater than 20 µM.[2] However, a known off-target effect of this compound is the inhibition of STAT3 signaling in non-small cell lung carcinoma cells. It is crucial to consider this off-target activity when designing experiments and interpreting results.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is critical for obtaining reliable and reproducible data. Here are several strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to inhibit IKKβ activity in your specific experimental system through dose-response studies. Using concentrations significantly above the IC50 for IKKβ increases the likelihood of engaging off-target kinases.

  • Employ Orthogonal Controls: Use a structurally different IKKβ inhibitor with a distinct chemical scaffold to confirm that the observed phenotype is due to IKKβ inhibition and not a chemotype-specific off-target effect.

  • Utilize Negative Controls: Whenever possible, use a structurally similar but biologically inactive analog of this compound as a negative control. If a specific inactive analog is not available, a vehicle control (e.g., DMSO) is essential.

  • Perform Rescue Experiments: If this compound treatment leads to a specific phenotype, attempt to rescue this phenotype by overexpressing a downstream component of the IKK/NF-κB pathway that is independent of IKKβ activity.

  • Conduct Kinase Profiling: To comprehensively assess the selectivity of this compound in your system, consider performing a broad kinase panel screen at the concentration you intend to use. This will identify other potential off-target interactions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments 1. Variability in this compound concentration. 2. Cell passage number and confluency. 3. Inconsistent incubation times.1. Prepare fresh stock solutions of this compound regularly and verify the concentration. 2. Use cells within a consistent passage number range and seed at a standardized density. 3. Ensure precise and consistent timing for all treatment and incubation steps.
Observed phenotype does not align with known IKKβ function 1. Off-target effects of this compound. 2. Compensation by other signaling pathways.1. Validate the on-target effect by measuring the phosphorylation of a known IKKβ substrate (e.g., IκBα). 2. Test for off-target effects on known secondary targets like STAT3. 3. Use an orthogonal IKKβ inhibitor to see if the same phenotype is observed.
High cell toxicity at effective concentrations 1. Off-target toxicity. 2. On-target toxicity due to prolonged or complete inhibition of the NF-κB pathway.1. Perform a dose-response curve to determine the IC50 for cell viability (e.g., using an MTT assay) and compare it to the IC50 for IKKβ inhibition. 2. Use the lowest effective concentration for the shortest possible duration. 3. Consider using a partial inhibitor or a compound with a different kinetic profile if on-target toxicity is suspected.

Quantitative Data Summary

Table 1: this compound Kinase Selectivity Profile

KinaseIC50 (nM)Reference
IKKβ8.5[2][5]
IKKα250[2][5]
IKKγ>20,000[2]
Syk>20,000[2]
MKK4>20,000[5]
STAT3Inhibition observed, IC50 not specified

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 (Tyr705)

This protocol is a general guideline for detecting the phosphorylation of STAT3 at Tyrosine 705, a key marker of STAT3 activation, to assess the off-target effect of this compound.

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total STAT3

  • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Normalize protein amounts and load equal quantities onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 and total STAT3 (typically overnight at 4°C), diluted in blocking buffer according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[1][6][7][8][9]

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.[6]

  • Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[6][9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

IKK_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IKB IκBα IKK_complex->IKB Phosphorylates IKB_p P-IκBα IKB->IKB_p IKB_NFkB IKB->IKB_NFkB NFkB NF-κB (p50/p65) NFkB->IKB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IKB_p->Proteasome Degradation This compound This compound This compound->IKK_complex Inhibits IKB_NFkB->IKB Inhibits DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Inflammation, etc.) DNA->Transcription

Caption: IKK/NF-κB Signaling Pathway and the inhibitory action of this compound.

STAT3_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p P-STAT3 STAT3->STAT3_p STAT3_dimer P-STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes STAT3_dimer_n P-STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocation This compound This compound (Off-Target) This compound->STAT3_p Inhibits? DNA DNA STAT3_dimer_n->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: STAT3 Signaling Pathway and the potential off-target inhibitory effect of this compound.

Experimental_Workflow cluster_exp_design Experimental Design cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation start Start: Hypothesis dose_response Dose-Response Curve (Determine optimal this compound concentration) start->dose_response controls Select Controls: - Vehicle (DMSO) - Orthogonal Inhibitor - Negative Control (if available) dose_response->controls treatment Cell Treatment with this compound and Controls controls->treatment on_target_assay On-Target Assay: Western Blot for p-IκBα treatment->on_target_assay off_target_assay Off-Target Assay: Western Blot for p-STAT3 treatment->off_target_assay phenotype_assay Phenotypic Assay: (e.g., Cell Viability, Gene Expression) treatment->phenotype_assay data_analysis Data Analysis and Quantification on_target_assay->data_analysis off_target_assay->data_analysis phenotype_assay->data_analysis interpretation Interpretation: Correlate phenotype with on-target vs. off-target effects data_analysis->interpretation conclusion Conclusion interpretation->conclusion

Caption: A logical workflow for investigating this compound's effects while accounting for off-target activities.

References

Technical Support Center: Acetylcholinesterase (AChP) Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Acetylcholinesterase Positive (AChP) enzymes during long-term experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Rapid Loss of this compound Activity in Solution

  • Question: I am observing a significant decrease in my purified this compound enzyme activity within a few hours of preparing my solution at room temperature. What could be the cause, and how can I prevent this?

  • Answer: Rapid loss of this compound activity at room temperature is a common issue. Several factors can contribute to this instability.

    • Potential Cause 1: Suboptimal Temperature. this compound is sensitive to temperature. While the enzyme may have optimal activity at a specific temperature, prolonged exposure to warmer conditions, such as room temperature (25°C), can lead to gradual denaturation and inactivation.[1]

    • Solution 1: Whenever possible, store your this compound solutions at 4°C when not in immediate use. For long-term storage, freezing is recommended, though it's crucial to follow specific protocols to avoid activity loss during freeze-thaw cycles.[1][2] Some studies have shown that storing samples at -80°C provides better long-term stability compared to -20°C.[2]

    • Potential Cause 2: Inappropriate pH. The pH of your buffer system is critical for this compound stability and activity. The optimal pH for this compound activity is generally above 7.0, with a sharp decrease in activity in acidic conditions (below pH 6.0).[3][4][5]

    • Solution 2: Ensure your buffer system is maintained at an optimal pH, typically between 7.0 and 8.0. Use a reliable buffer such as a phosphate or Tris buffer to maintain a stable pH throughout your experiment.[6][7]

    • Potential Cause 3: Absence of Stabilizing Agents. In purified enzyme preparations, the absence of other molecules that would normally be present in a cellular environment can lead to instability.

    • Solution 3: The inclusion of certain ligands or inhibitors in your enzyme preparation can enhance stability.[8] Additionally, some commercial preparations utilize stabilizers like pullulan for room temperature preservation.[9]

Issue 2: Inconsistent Results in this compound Inhibition Assays

  • Question: My results from an this compound inhibition assay are highly variable between replicates. What are the common sources of this variability?

  • Answer: Inconsistent results in this compound inhibition assays can stem from several factors, from sample preparation to the assay itself.

    • Potential Cause 1: Interference from Test Compounds. Some compounds can interfere with the assay components. For instance, certain metals can react with the reagents used in the common Ellman's assay, leading to inaccurate readings.[6]

    • Solution 1: If you suspect interference, consider using an alternative assay method or a different buffer system. For example, Tris buffer may be preferable to phosphate buffer when working with metals.[6]

    • Potential Cause 2: Pipetting Errors and Reagent Instability. Inaccurate pipetting, especially of small volumes, can introduce significant variability. Additionally, some assay reagents, like diluted acetylcholinesterase standards, can be unstable and should be used within a few hours of preparation.[10]

    • Solution 2: Use calibrated pipettes and consider using a multichannel pipette for adding working reagents to minimize variability.[7][11] Always prepare fresh dilutions of standards and reagents as recommended by the assay protocol.

    • Potential Cause 3: Fluctuation in Incubation Time and Temperature. The enzymatic reaction is sensitive to both time and temperature. Inconsistent incubation periods or temperature fluctuations can lead to variable results.

    • Solution 3: Ensure a consistent incubation time for all wells. Use an incubator to maintain a stable temperature during the reaction. For kinetic assays, it is crucial to add the working reagent quickly and mix thoroughly.[7][11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound stability and experimental design.

  • Question 1: What is the optimal pH for maintaining this compound activity?

  • Answer: The optimal pH for this compound activity is generally above 7.0. Activity decreases significantly at pH values below 6.0.[3][4][5] For many assays, a pH of 7.5 to 8.0 is recommended.[7]

  • Question 2: What is the best temperature for long-term storage of this compound?

  • Answer: For long-term storage, freezing at -80°C is generally recommended over -20°C as it has been shown to better preserve enzyme activity over several months.[2] For short-term storage (a few days), 4°C is suitable.[1] Avoid repeated freeze-thaw cycles.

  • Question 3: Can I store my blood samples for this compound activity measurement, and if so, for how long?

  • Answer: Yes, blood samples can be frozen to preserve enzymatic stability. One modified method of the Ellman's assay allows for frozen blood samples to maintain this compound stability for up to 7 days.[12]

  • Question 4: Are there any known stabilizers for this compound?

  • Answer: Yes, certain ligands and inhibitors can stabilize this compound.[8] For example, edrophonium and decamethonium have been shown to stabilize the enzyme.[8] Additionally, pullulan has been used to preserve this compound at room temperature in a dehydrated state.[9]

  • Question 5: My test compound is colored. Will this interfere with a colorimetric this compound assay?

  • Answer: Yes, colored compounds can interfere with colorimetric assays that measure changes in absorbance. It is important to run a control containing the test compound without the enzyme to measure its intrinsic absorbance. This background should be subtracted from the assay readings.

Data Summary Tables

Table 1: Effect of Temperature on this compound Stability

TemperatureConditionObservationReference(s)
Room Temperature (25°C)Short-termGradual inactivation observed.[1]
4°CShort-termNo significant decrease in enzymatic activity. Recommended for short-term storage.[1]
-20°CLong-term (3 months)Significant inhibition of this compound activity observed.[2]
-80°CLong-term (6 months)Significant inhibition of this compound activity observed, but provides better precision than -20°C.[2]

Table 2: Effect of pH on this compound Activity

pH RangeEffect on ActivityReference(s)
< 6.0Significantly reduced activity; enzyme is more or less inactive.[3][5]
7.0 - 8.0Optimal activity range.[3][4]
> 8.0Activity may start to decline depending on the specific enzyme source and buffer.[13]

Experimental Protocols

Protocol 1: General this compound Activity Assay (Ellman's Method)

This protocol is a generalized version of the widely used Ellman's method for determining this compound activity.

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer at pH 8.0.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.

    • Prepare your this compound sample (e.g., cell lysate, purified enzyme) in the phosphate buffer. Keep on ice.

  • Assay Procedure:

    • In a 96-well plate, add your sample.

    • Add the DTNB solution to each well.

    • To initiate the reaction, add the ATCI solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm using a microplate reader.

    • The rate of change in absorbance is proportional to the this compound activity.

  • Controls:

    • Blank: Contains buffer, DTNB, and ATCI, but no enzyme sample.

    • Negative Control (for inhibitor screening): Contains the enzyme, buffer, DTNB, and ATCI.

    • Positive Control (for inhibitor screening): Contains a known this compound inhibitor, the enzyme, buffer, DTNB, and ATCI.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (Buffer, DTNB, ATCI) plate_loading Load Plate: Sample, DTNB reagent_prep->plate_loading sample_prep Sample Preparation (e.g., cell lysate) sample_prep->plate_loading reaction_start Initiate Reaction: Add ATCI plate_loading->reaction_start measurement Measure Absorbance (412 nm) reaction_start->measurement data_analysis Calculate Activity measurement->data_analysis

A generalized experimental workflow for an this compound activity assay.

signaling_pathway cluster_0 ACh Acetylcholine (ACh) This compound Acetylcholinesterase (this compound) ACh->this compound Hydrolysis Choline Choline This compound->Choline Acetate Acetate This compound->Acetate SynapticCleft Synaptic Cleft

The enzymatic degradation of acetylcholine by acetylcholinesterase.

References

Technical Support Center: Navigating Inconsistent Results in Acetyl-CoA Carboxylase (ACC) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting inconsistent results in studies involving Acetyl-CoA Carboxylase (ACC), formerly referred to as ACHP. Here, you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the sources of variability in ACC research.

Q1: Why are my Acetyl-CoA Carboxylase (ACC) activity measurements inconsistent between experiments?

Inconsistent ACC activity can stem from several biological and technical factors. ACC is a highly regulated enzyme, and its activity is sensitive to the cellular environment. Key factors include:

  • Phosphorylation State: ACC activity is primarily regulated by reversible phosphorylation.[1][2] Phosphorylation, often by AMP-activated protein kinase (AMPK) and protein kinase A (PKA), inactivates the enzyme.[1][3] Variability in the activity of these kinases in your samples can lead to different levels of ACC activity.

  • Allosteric Regulation: ACC activity is modulated by allosteric effectors. Citrate and other carboxylic acids activate ACC, while long-chain fatty acyl-CoA esters are feedback inhibitors.[3] Fluctuations in the concentrations of these molecules in your preparations can cause significant variations in measured activity.

  • Oligomerization State: ACC can exist as inactive dimers or active polymers.[4] Allosteric activators like citrate promote polymerization and activation.[3] Experimental conditions that affect the equilibrium between these states will impact enzyme activity.

  • Sample Handling: ACC is a large, complex enzyme that can be sensitive to freeze-thaw cycles and improper storage. Ensure consistent sample handling and storage procedures to minimize variability.

Q2: I'm observing non-reproducible bands or high background in my phosphorylated ACC (p-ACC) Western blots. What are the likely causes?

Western blotting for phosphorylated proteins like p-ACC is prone to variability. Common causes for inconsistent results include:

  • Phosphatase Activity: Cells contain phosphatases that can rapidly dephosphorylate proteins upon cell lysis.[5] It is crucial to work quickly, keep samples on ice, and use lysis buffers supplemented with a cocktail of phosphatase inhibitors.[6]

  • Low Abundance of p-ACC: The phosphorylated form of a protein is often a small fraction of the total protein, making it difficult to detect.[5][7] You may need to load more protein, use a more sensitive detection substrate, or enrich for phosphoproteins.[7]

  • Inappropriate Blocking Agents: Milk, a common blocking agent, contains the phosphoprotein casein, which can lead to high background when using phospho-specific antibodies.[5] Using Bovine Serum Albumin (BSA) or other protein-free blocking agents is recommended.[5]

  • Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of ACC and does not cross-react with the non-phosphorylated protein.[7]

  • Buffer Choice: Phosphate-buffered saline (PBS) contains phosphate ions that can compete with the antibody for binding to the phosphorylated target.[6][7] Using Tris-buffered saline (TBS) is recommended for all washing and antibody dilution steps.[6][7]

Q3: How do different cellular conditions or treatments lead to variable ACC activity and phosphorylation?

The physiological state of the cells at the time of harvest has a profound impact on ACC.

  • Energy Status: The cellular energy status, reflected by the AMP/ATP ratio, is a critical determinant of ACC activity. Low energy status (high AMP) activates AMPK, which then phosphorylates and inactivates ACC to conserve energy by inhibiting fatty acid synthesis.[8]

  • Hormonal Signaling: Hormones like insulin, glucagon, and adrenaline can modulate ACC activity. Insulin generally leads to the dephosphorylation and activation of ACC, promoting fatty acid synthesis, while glucagon and adrenaline have the opposite effect, promoting phosphorylation and inactivation.[3]

  • Nutrient Availability: The availability of glucose and other nutrients in the culture medium will influence the metabolic state of the cells and, consequently, ACC activity.

Q4: Could the presence of different ACC isoforms contribute to result variability?

Yes, mammals have two main isoforms of ACC, ACC1 and ACC2, which can be a source of variability.[4]

  • ACC1: Primarily located in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it plays a key role in de novo fatty acid synthesis.[8]

  • ACC2: Has a mitochondrial localization and is enriched in oxidative tissues such as the heart and skeletal muscle.[8] Its product, malonyl-CoA, acts as an inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation.[8]

The tissue or cell type you are studying will determine the predominant isoform and its regulatory context, which is an important consideration when interpreting your results.

Troubleshooting Guides

The following guides provide structured approaches to resolving specific experimental issues.

Guide 1: Troubleshooting Inconsistent ACC Enzymatic Activity

This guide will help you diagnose and resolve common issues in ACC enzymatic assays.

Symptom Possible Cause Recommended Solution
Low or No Activity Inactive enzyme due to improper storage or handling.Ensure the enzyme is stored at the correct temperature and minimize freeze-thaw cycles. Run a positive control with a known active enzyme if available.[9]
Suboptimal assay buffer conditions (pH, ionic strength).Optimize the pH and ionic strength of your assay buffer. Most ACC assays are performed at a pH between 7.5 and 8.0.
Incorrect substrate concentrations.Ensure that the concentrations of acetyl-CoA, bicarbonate, and ATP are optimal and not limiting.
Presence of inhibitors in the sample.If assaying crude lysates, consider purifying the ACC to remove potential inhibitors.
High Variability Between Replicates Inaccurate pipetting, especially of viscous solutions.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting errors.[10]
Temperature fluctuations during the assay.Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.[9]
Incomplete mixing of reagents.Gently mix the components thoroughly after each addition.
Non-linear Reaction Progress Curves Substrate depletion or product inhibition.Measure the initial velocity of the reaction where less than 10% of the substrate is consumed.[11] Dilute the enzyme sample if the reaction is too fast.[9]
Enzyme instability under assay conditions.Check the stability of the enzyme over the time course of the assay. Consider adding stabilizing agents like glycerol or BSA to the assay buffer.
Guide 2: Troubleshooting Phospho-ACC Western Blots

Use this guide to improve the quality and reproducibility of your p-ACC Western blots.

Symptom Possible Cause Recommended Solution
No or Weak Signal Low abundance of p-ACC.Increase the amount of protein loaded per lane (up to 40 µg).[5][7] Use a highly sensitive chemiluminescent substrate.[7]
Dephosphorylation of the sample during preparation.Prepare cell lysates quickly on ice with pre-chilled buffers containing a phosphatase inhibitor cocktail.[6]
Inefficient antibody binding.Optimize the primary antibody concentration and incubation time. Ensure the antibody is validated for the specific application and species.
High Background Blocking is insufficient or inappropriate.Block the membrane with 3-5% BSA in TBST for at least 1 hour at room temperature.[5] Avoid using milk.[6]
Primary antibody concentration is too high.Perform a titration to determine the optimal antibody concentration.
Insufficient washing.Increase the number and duration of washes with TBST after antibody incubations.
Non-specific Bands Antibody is not specific enough.Use a highly specific monoclonal antibody if available. Perform a peptide competition experiment to confirm band specificity.
Protein degradation.Add a protease inhibitor cocktail to your lysis buffer.[6]
Inconsistent Results Between Blots Variation in protein loading.Quantify protein concentration accurately and load equal amounts in each lane. Normalize the p-ACC signal to the total ACC signal or a loading control like GAPDH or β-actin.[7][12]
Inconsistent transfer efficiency.Use a consistent transfer protocol and check for efficient transfer by staining the membrane with Ponceau S.

Experimental Protocols

Protocol 1: General Protocol for Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol is a general guideline for a spectrophotometric assay that couples the production of ADP to the oxidation of NADH.

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.5 mg/mL BSA.

  • Prepare Reagent Mix: In the assay buffer, prepare a mix containing 20 mM KHCO₃, 2 mM ATP, 0.2 mM NADH, 10 units/mL pyruvate kinase, and 10 units/mL lactate dehydrogenase.

  • Initiate the Reaction:

    • Add 180 µL of the reagent mix to each well of a 96-well plate.

    • Add 10 µL of your enzyme sample (e.g., purified ACC or cell lysate).

    • Incubate at 37°C for 5 minutes to allow for temperature equilibration.

    • Start the reaction by adding 10 µL of 2 mM acetyl-CoA.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Calculate Activity: The rate of NADH oxidation is proportional to the ACC activity. Calculate the initial rate from the linear portion of the curve.

Protocol 2: Best-Practice Protocol for Phospho-ACC Western Blotting
  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ACC (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional):

    • To normalize to total ACC, the membrane can be stripped of the p-ACC antibodies and re-probed with an antibody for total ACC.

Visualizations

The following diagrams illustrate key concepts and workflows related to ACC studies.

ACC_Regulation AMP High AMP/ATP Ratio AMPK AMPK AMP->AMPK activates Glucagon Glucagon PKA PKA Glucagon->PKA activates Insulin Insulin PP2A PP2A Insulin->PP2A activates ACC ACC (Active) (Dephosphorylated) AMPK->ACC phosphorylates PKA->ACC phosphorylates ACC_P ACC (Inactive) (Phosphorylated) PP2A->ACC_P dephosphorylates FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis Citrate Citrate Citrate->ACC activates FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->ACC inhibits

Figure 1. Simplified signaling pathway showing the regulation of ACC activity.

WesternBlot_Troubleshooting Start Inconsistent p-ACC Western Blot Results Problem Identify Primary Issue: - No/Weak Signal - High Background - Non-specific Bands Start->Problem WeakSignal Troubleshoot Weak Signal Problem->WeakSignal No/Weak Signal HighBg Troubleshoot High Background Problem->HighBg High Background NonSpecific Troubleshoot Non-specific Bands Problem->NonSpecific Non-specific CheckLysis Check Lysis Buffer: Add Phosphatase/Protease Inhibitors WeakSignal->CheckLysis CheckBlocking Change Blocking Agent: Use 5% BSA in TBST HighBg->CheckBlocking CheckAbSpec Verify Antibody Specificity NonSpecific->CheckAbSpec IncreaseProtein Increase Protein Load Use Sensitive Substrate CheckLysis->IncreaseProtein Normalize Normalize to Total ACC or Loading Control IncreaseProtein->Normalize TitrateAb Titrate Primary Antibody CheckBlocking->TitrateAb IncreaseWash Increase Wash Duration/Frequency TitrateAb->IncreaseWash IncreaseWash->Normalize CheckAbSpec->TitrateAb End Reproducible Results Normalize->End

References

Technical Support Center: ACHP Inhibitor Quality Control & Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the quality control and purity assessment of N-Acetyl-L-cysteine-S-phenylmethyl ester (ACHP) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take upon receiving a new batch of an this compound inhibitor?

A1: Upon receiving a new lot of an this compound inhibitor, you should first verify its identity, purity, and concentration before using it in any experiment. This initial quality control check is crucial for ensuring the reliability and reproducibility of your results. Key recommended analyses include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q2: What are the acceptable purity levels for an this compound inhibitor for in vitro and in vivo studies?

A2: The required purity level depends on the specific application. For most in vitro cell-based assays, a purity of ≥95% is often considered acceptable. However, for more sensitive biochemical assays or for in vivo studies in animal models, a much higher purity of ≥98% or even ≥99% is strongly recommended to avoid off-target effects from impurities.

Q3: How should I properly store my this compound inhibitor to ensure its stability?

A3: Most solid this compound inhibitors should be stored in a tightly sealed container at -20°C, protected from light and moisture, to prevent degradation. For inhibitors in solution (e.g., dissolved in DMSO), it is best to prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. Always consult the manufacturer's data sheet for specific storage recommendations.

Q4: My this compound inhibitor is not showing the expected biological activity. What should I check first?

A4: If you observe a lack of activity, it is critical to systematically troubleshoot the issue. The first step is to re-verify the quality and integrity of your inhibitor batch. Impurities or degradation can significantly impact the compound's potency. You should also confirm the inhibitor's solubility in your assay buffer and ensure your experimental controls are performing as expected.

Purity & Quality Control Troubleshooting

This section addresses common issues encountered during the analytical assessment of this compound inhibitors.

Problem Potential Cause Recommended Solution
HPLC: Multiple peaks observed for a supposedly pure compound. 1. Degradation: The compound may be unstable in the solvent or under the analysis conditions. 2. Insolubility: The compound is not fully dissolved, leading to carryover. 3. Contamination: The sample, solvent, or HPLC system is contaminated.1. Prepare fresh samples and use a mobile phase where the compound is known to be stable. Analyze immediately after preparation. 2. Ensure complete dissolution of the sample. Use a stronger solvent if necessary or sonicate the sample. 3. Run a blank gradient to check for system contamination. Use fresh, HPLC-grade solvents.
LC-MS: The observed molecular weight does not match the expected mass. 1. Adduct Formation: The molecule is forming adducts with ions from the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN]⁺). 2. Incorrect Ionization State: The compound is being detected as a different ion (e.g., [M+2H]²⁺ instead of [M+H]⁺). 3. Degradation or Impurity: The detected mass corresponds to a degradation product or a significant impurity.1. Check for masses corresponding to common sodium, potassium, or solvent adducts. Modifying the mobile phase can reduce adduct formation. 2. Examine the mass spectrum for other charge states. 3. Compare the LC-MS data with HPLC purity data. If a major peak corresponds to the unexpected mass, the compound may be impure or degraded.
NMR: Unexpected peaks are present in the ¹H NMR spectrum. 1. Residual Solvents: Solvents used during synthesis or purification (e.g., Ethyl Acetate, Dichloromethane, DMSO) are present. 2. Water: Presence of water (H₂O) in the NMR solvent. 3. Impurities: The sample contains structurally related or unrelated impurities.1. Identify characteristic solvent peaks. The amount can be quantified relative to the compound's peaks. 2. The water peak's chemical shift can vary. Using a deuterated solvent from a fresh, sealed ampoule minimizes this. 3. Compare the spectrum to a reference spectrum if available. 2D NMR techniques may be required to identify the impurity structures.
Potency Assay: IC₅₀ value is significantly higher than reported. 1. Compound Degradation: The inhibitor has degraded due to improper storage or handling. 2. Inaccurate Concentration: The stock solution concentration is incorrect due to weighing errors or incomplete dissolution. 3. Assay Interference: Components in the assay buffer (e.g., high protein concentration) are binding to the inhibitor.1. Perform a purity check on the compound using HPLC to confirm its integrity. 2. Prepare a fresh stock solution, ensuring the compound is fully dissolved. Confirm the concentration spectrophotometrically if possible. 3. Review your assay conditions. Check for protein binding effects and ensure the inhibitor is stable in the assay medium for the duration of the experiment.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method for determining the purity of an this compound inhibitor.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound inhibitor in DMSO or an appropriate solvent.

    • Dilute the stock solution to a final concentration of 20-50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • HPLC System and Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm or a wavelength appropriate for the compound's chromophore.

    • Column Temperature: 30°C.

    • Gradient:

      • 0-20 min: 5% to 95% Mobile Phase B.

      • 20-25 min: Hold at 95% Mobile Phase B.

      • 25-26 min: 95% to 5% Mobile Phase B.

      • 26-30 min: Hold at 5% Mobile Phase B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Identity Confirmation by LC-MS

This protocol is used to confirm the molecular weight of the this compound inhibitor.

  • Sample and Mobile Phase Preparation:

    • Use the same sample and mobile phases as prepared for the HPLC protocol. A lower concentration (1-10 µg/mL) may be sufficient.

  • LC-MS System and Conditions:

    • LC System: Use an LC system with conditions similar to the HPLC protocol, though a shorter gradient may be used for faster analysis.

    • Mass Spectrometer: Electrospray Ionization (ESI) source.

    • Ionization Mode: Positive ion mode ([M+H]⁺) is common for many small molecules. If the molecule has acidic protons, negative ion mode ([M-H]⁻) may be more appropriate.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., 100-1000 m/z).

  • Data Analysis:

    • Extract the mass spectrum for the main peak observed in the liquid chromatogram.

    • Identify the peak corresponding to the expected molecular ion (e.g., [M+H]⁺).

    • The observed mass should be within ±0.1 Da of the calculated theoretical mass. Also check for common adducts like [M+Na]⁺ or [M+K]⁺.

Visual Guides

experimental_workflow cluster_qc Quality Control Workflow for New this compound Inhibitor Batch receive Receive New Inhibitor Batch hplc Purity Check (RP-HPLC) receive->hplc lcms Identity Check (LC-MS) receive->lcms nmr Structure Check (NMR) receive->nmr decision Purity & Identity Confirmed? hplc->decision lcms->decision nmr->decision proceed Proceed to Experimentation decision->proceed Yes contact Contact Supplier & Quarantine Batch decision->contact No

Caption: Standard quality control workflow for a new batch of this compound inhibitor.

troubleshooting_logic cluster_inhibitor Inhibitor Checks start Experiment Fails: No Biological Activity check_inhibitor Step 1: Verify Inhibitor Quality start->check_inhibitor purity Check Purity (HPLC) check_inhibitor->purity identity Check Identity (LC-MS) check_inhibitor->identity concentration Verify Stock Concentration check_inhibitor->concentration check_protocol Step 2: Review Experimental Protocol check_controls Step 3: Analyze Controls check_protocol->check_controls success Problem Identified & Resolved check_controls->success purity->check_protocol identity->check_protocol concentration->check_protocol

Caption: Logical troubleshooting flow for failed experiments using an this compound inhibitor.

optimizing incubation time for ACHP treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ACHP, a potent IκB kinase (IKK) and STAT3 signaling inhibitor. The following information is designed to assist in optimizing experimental protocols, with a specific focus on incubation time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as a selective inhibitor of IκB kinase (IKK), which is a key enzyme in the NF-κB signaling pathway. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, leading to the cytoplasmic retention of NF-κB and blockade of its transcriptional activity.[1] Additionally, this compound has been shown to abrogate the STAT3 signaling pathway by inhibiting the phosphorylation of STAT3 at Tyr705, preventing its nuclear translocation and DNA binding.[2]

Q2: What is a typical starting concentration and incubation time for this compound treatment?

A2: Based on published studies, a common starting point for this compound treatment is a concentration of 10 µM for time-course experiments assessing signaling pathway modulation and 1-30 µM for cell viability assays. Incubation times can vary depending on the experimental endpoint. For instance, inhibition of IL-6-induced STAT3 phosphorylation has been observed with a 4-hour pre-treatment of 10 µM this compound in H1299 cells.[2] For cell viability assays in non-small cell lung carcinoma (NSCLC) cell lines, a 24-hour incubation is a standard starting point.[2] In studies with human dermal and lung fibroblasts, incubation times of 24 and 48 hours with 50 µM this compound have been used to assess its effects on myofibroblast formation.

Q3: How should I dissolve and store this compound?

A3: this compound is typically dissolved in sterile water. For example, a stock solution of 12.5 mM can be prepared. It is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommendation
No effect or weak inhibition of target pathway (NF-κB or STAT3) Suboptimal Incubation Time: The incubation time may be too short for this compound to exert its inhibitory effects.Perform a Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest at various time points (e.g., 1, 4, 8, 12, 24 hours). Analyze the phosphorylation status of key signaling proteins (e.g., p-STAT3, p-IκBα) by Western blot to determine the optimal incubation time for maximal inhibition.
Insufficient Drug Concentration: The concentration of this compound may be too low to effectively inhibit the target kinase in your specific cell line.Conduct a Dose-Response Experiment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20, 30 µM) for a fixed incubation time (determined from your time-course experiment or based on literature, e.g., 24 hours). Assess cell viability or target inhibition to determine the optimal concentration.
Low Cell Permeability: While this compound is generally cell-permeable, different cell lines can exhibit varying uptake efficiencies.Consider using a higher concentration or a longer incubation time. Ensure the vehicle (e.g., water) concentration is not affecting cell health.
High Cell Death/Toxicity Excessive Incubation Time: Prolonged exposure to this compound, especially at higher concentrations, can lead to off-target effects and cytotoxicity.Optimize Incubation Time and Concentration: Based on your dose-response and time-course experiments, select the lowest concentration and shortest incubation time that still provides significant inhibition of your target pathway.
Solvent Toxicity: If using a solvent other than water, ensure the final concentration in the cell culture medium is not toxic to the cells.Run a vehicle control experiment where cells are treated with the same concentration of the solvent used to dissolve this compound.
Precipitation of this compound in Culture Medium Solubility Issues: this compound may have limited solubility in certain cell culture media, especially at higher concentrations or over long incubation periods.Check Solubility: Before treating cells, visually inspect the this compound-containing medium for any signs of precipitation. If precipitation is observed, try preparing a fresh dilution from your stock solution. Consider the use of a solubilizing agent, but be mindful of its potential effects on the cells.
Interaction with Media Components: Components in the serum or media supplements may interact with this compound, leading to precipitation.If using serum-containing media, you could try reducing the serum percentage during the treatment period, if compatible with your cell line's health.

Data Presentation

Table 1: this compound Concentration Effect on NSCLC Cell Viability after 24-hour Incubation
Cell LineThis compound Concentration (µM)Cell Viability (%)
A549 195
577
1064
2047
3034
H1299 195
579
1069
2054
3044
Data extracted from Lee et al., 2019.[2]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for STAT3 Inhibition

Objective: To identify the shortest effective incubation time of this compound for inhibiting STAT3 phosphorylation.

Methodology:

  • Cell Seeding: Plate A549 cells at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: Treat cells with 10 µM this compound for various durations (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3.

    • Use a loading control, such as β-actin, to ensure equal protein loading. .

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and calculate the ratio of p-STAT3 to total STAT3 for each time point. The optimal incubation time is the shortest time that results in maximal inhibition of STAT3 phosphorylation.

Protocol 2: Assessing the Effect of Incubation Time on Cell Viability

Objective: To determine the impact of different this compound incubation times on cell viability.

Methodology:

  • Cell Seeding: Seed cells (e.g., A549 or H1299) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 20, 30 µM) for different incubation periods (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • At the end of each incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of 20% SDS and 50% dimethylformamide) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration and incubation time relative to the vehicle-treated control cells. This will allow you to compare the cytotoxic effects of this compound over time.

Visualizations

ACHP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer dimerizes and translocates IKK IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB IkB_NFkB->NFkB_n IκB degradation and NF-κB translocation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) p_STAT3_dimer->Gene_Expression NFkB_n->Gene_Expression This compound This compound This compound->JAK inhibits This compound->IKK inhibits

Caption: this compound Signaling Pathway Inhibition.

Experimental_Workflow cluster_time_course Time-Course Optimization cluster_dose_response Dose-Response Optimization A1 Seed Cells A2 Treat with fixed this compound conc. A1->A2 A3 Harvest at multiple time points (e.g., 1, 4, 8, 12, 24h) A2->A3 A4 Western Blot for p-Target A3->A4 A5 Determine Optimal Time A4->A5 B1 Seed Cells B2 Treat with varying this compound conc. B1->B2 B3 Incubate for optimal time B2->B3 B4 Cell Viability Assay (MTT) B3->B4 B5 Determine Optimal Dose B4->B5

Caption: Experimental Workflow for Optimizing this compound Incubation.

References

Technical Support Center: Cell Viability Assays for ACHP Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ACHP (N-acetyl-L-cysteine amide) and conducting cell viability assays to generate dose-response curves.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for generating a dose-response curve for this compound?

A1: Several assays can be used, but each has considerations. ATP-based luminescent assays like CellTiter-Glo® are often preferred as they are less prone to interference from compounds with antioxidant properties. Colorimetric assays based on tetrazolium salts (MTT, MTS, XTT) or resazurin (alamarBlue®) are also widely used. However, given that this compound is an amide of N-acetyl-L-cysteine, a compound known to have antioxidant potential, it is crucial to perform appropriate controls to rule out direct chemical reduction of the assay reagents.[1][2][3]

Q2: What is the mechanism of action of this compound?

A2: this compound is known to be an inhibitor of the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway.[4] By inhibiting IKK, this compound can prevent the activation of NF-κB, a transcription factor involved in inflammation, cell survival, and proliferation. Additionally, some studies have shown that this compound can also target the STAT3 signaling pathway.[5]

Q3: What are the critical controls to include when performing dose-response experiments with this compound?

A3: It is essential to include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO, PBS) used to dissolve this compound.

  • No-Cell Control (Blank): Wells containing cell culture medium and the assay reagent but no cells. This helps to determine the background signal.

  • Compound Interference Control: Wells containing medium, this compound at various concentrations, and the assay reagent, but no cells. This is critical to identify any direct interaction between this compound and the assay reagents (e.g., chemical reduction of MTT by this compound).[1][2]

  • Positive Control: A known cytotoxic compound to ensure the assay is performing as expected.

Q4: How can I be sure that the observed decrease in viability is due to this compound's effect on the cells and not an artifact of the assay?

A4: The best approach is to use two mechanistically different viability assays to confirm your results. For example, you could use an ATP-based assay (measuring metabolic activity) and a cytotoxicity assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay. If both assays show a similar dose-dependent decrease in viability, it provides stronger evidence that the effect is real.

Experimental Protocols

Below are detailed methodologies for commonly used cell viability assays.

Protocol 1: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Opaque-walled 96-well plates suitable for luminescence measurements.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Multichannel pipette.

  • Luminometer.

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the plate and add the this compound dilutions to the respective wells. Include vehicle controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

Protocol 2: MTT Colorimetric Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • Clear 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Spectrophotometer (plate reader).

Procedure:

  • Seed cells in a clear 96-well plate and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound and vehicle controls.

  • Incubate for the desired exposure time.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly on an orbital shaker for 15 minutes.

  • Read the absorbance at 570 nm.

Data Presentation

Assay TypePrincipleWavelength/SignalKey Considerations for this compound
ATP-Based (Luminescent) Measures ATP in metabolically active cells via a luciferase reaction.LuminescenceGenerally low interference. Recommended as a primary or confirmatory assay.
MTT (Colorimetric) Enzymatic reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.Absorbance (570 nm)High potential for interference. this compound, being related to N-acetyl-L-cysteine, may directly reduce MTT. A compound-only control is mandatory.[1][3]
MTS/XTT (Colorimetric) Similar to MTT, but produces a water-soluble formazan.Absorbance (490 nm)Potential for interference, though generally less than MTT. Compound-only control is still highly recommended.
Resazurin (Fluorometric) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.Fluorescence (Ex/Em ~560/590 nm)Generally less interference from thiol-containing compounds compared to MTT.[2] A good alternative to MTT.
LDH (Colorimetric) Measures lactate dehydrogenase released from damaged cells with compromised membrane integrity.Absorbance (490 nm)Measures cytotoxicity (cell death) rather than viability. Good for confirming cytotoxic effects.

Troubleshooting Guides

Troubleshooting MTT/MTS/XTT Assays
IssuePossible Cause(s)Recommended Solution(s)
High background in compound-only control wells This compound is directly reducing the tetrazolium salt.- This indicates assay interference. Switch to a different assay (e.g., ATP-based or LDH).- If you must use this assay, subtract the background from the compound-only control for each concentration, but be aware that this may not be fully accurate.
Low signal or weak absorbance readings - Insufficient cell number.- Short incubation time with the assay reagent.- Cells are not metabolically active.- Optimize cell seeding density.- Increase incubation time with the tetrazolium salt (within the recommended range).- Check cell health and culture conditions.
High variability between replicate wells - Uneven cell seeding.- Incomplete solubilization of formazan (MTT assay).- Presence of air bubbles.- Ensure a homogenous cell suspension before and during seeding.- Ensure complete mixing after adding the solubilization solution.- Carefully remove any bubbles before reading the plate.
Troubleshooting ATP-Based Assays (e.g., CellTiter-Glo®)
IssuePossible Cause(s)Recommended Solution(s)
Luminescence signal is lower than expected - Low cell number or low cell viability.- Incomplete cell lysis.- Reagents not at room temperature.- Optimize cell seeding density.- Ensure proper mixing after reagent addition.- Allow plate and reagents to equilibrate to room temperature for at least 30 minutes.
High variability in luminescence readings - Inconsistent pipetting.- Delay in reading after reagent addition.- Use a multichannel pipette for reagent addition to ensure consistency.- Read all plates at the same time point after reagent addition, as the signal can decay over time.
Signal is unexpectedly high in treated wells - this compound may be inhibiting luciferase degradation, leading to signal accumulation.- The solvent (e.g., DMSO) concentration is too high.- Run a control with this compound and purified luciferase to check for direct effects.- Ensure the final solvent concentration is consistent across all wells and is not affecting the assay.

Visualizations

Experimental_Workflow General Workflow for Cell Viability Dose-Response Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate (24h) seed_cells->incubate_24h treat_cells Treat Cells with this compound incubate_24h->treat_cells prep_this compound Prepare this compound Serial Dilutions prep_this compound->treat_cells incubate_exposure Incubate (e.g., 24-72h) treat_cells->incubate_exposure add_reagent Add Viability Reagent incubate_exposure->add_reagent incubate_reagent Incubate (Assay Specific) add_reagent->incubate_reagent read_plate Read Plate (Spectrophotometer/Luminometer) incubate_reagent->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

Caption: General workflow for a cell viability dose-response experiment.

ACHP_Signaling_Pathway Simplified this compound Signaling Pathway Inhibition cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates gene_transcription Gene Transcription (Proliferation, Survival) NFkB_nucleus->gene_transcription STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylated pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes STAT3_nucleus p-STAT3 (nucleus) pSTAT3_dimer->STAT3_nucleus translocates gene_transcription2 Gene Transcription (Survival, Angiogenesis) STAT3_nucleus->gene_transcription2 This compound This compound This compound->IKK This compound->STAT3 inhibits phosphorylation

Caption: this compound inhibits both the NF-κB and STAT3 signaling pathways.

References

Technical Support Center: Troubleshooting Unexpected Phenotypes with ACHP Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals who are using N-(trans-4-isopropylcyclohexyl)-2-(pyridin-4-yl)acetamide (ACHP) and have encountered unexpected experimental outcomes. The following question-and-answer format addresses common issues and provides structured guidance for troubleshooting.

Frequently Asked Questions (FAQs)

My cells exhibit an unexpected phenotype (e.g., morphology change, decreased viability) at concentrations where the target is not expected to be engaged. What are the possible causes?

Several factors could contribute to this observation:

  • Compound Purity and Integrity: The purity of the this compound batch may be lower than specified, or the compound may have degraded during storage. Impurities or degradation products could have their own biological activities.

  • Off-Target Effects: this compound might be interacting with other cellular targets (off-targets) that are responsible for the observed phenotype at these concentrations.

  • Solvent/Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be causing toxicity to your specific cell line at the concentration used, especially with prolonged exposure.

  • Cell Line Sensitivity: The particular cell line you are using may be exceptionally sensitive to this chemical scaffold for reasons independent of the intended target.

How can I verify the quality and stability of my this compound stock?

It is crucial to ensure the quality of your small molecule. Here are the recommended steps:

  • Purity Verification: Request the certificate of analysis (CoA) from the supplier to confirm the purity of the batch. If in doubt, consider having the compound's purity independently verified by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identity Confirmation: Confirm the identity of the compound using techniques like Mass Spectrometry (MS) to check the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.

  • Stability Assessment: If the compound has been stored for a long time or subjected to multiple freeze-thaw cycles, consider its potential degradation. A fresh, verified batch is always the best control. Store the compound as recommended by the manufacturer, protected from light and moisture.

What are the essential controls to include in my experiments to troubleshoot unexpected phenotypes?

Proper controls are fundamental to interpreting your results correctly.

  • Vehicle Control: Always treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to distinguish the effects of the compound from the effects of the vehicle.

  • Untreated Control: This group of cells receives no treatment and serves as a baseline for normal cell behavior and health.

  • Positive Control: If available, use a well-characterized compound with a known and predictable effect on your target or pathway. This will validate that your assay is working as expected.

  • Negative Control: A structurally similar but inactive molecule, if available, can be a powerful tool to demonstrate that the observed effect is specific to the active compound's structure.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cell Death

If you observe significant cell death at concentrations that are inconsistent with the expected target inhibition, follow this workflow:

Troubleshooting Workflow for Unexpected Cell Viability Results

G start Unexpected Cell Death Observed check_purity Verify this compound Purity and Identity (LC-MS, NMR) start->check_purity run_controls Run Dose-Response with Proper Controls (Vehicle, Untreated) start->run_controls assess_apoptosis Assess Mechanism of Cell Death (e.g., Caspase Assay, Annexin V) check_purity->assess_apoptosis If Purity is Confirmed run_controls->assess_apoptosis If Vehicle is Not Toxic off_target_screen Consider Off-Target Screening (e.g., Proteomics, Kinase Panel) assess_apoptosis->off_target_screen literature_review Review Literature for Similar Scaffolds assess_apoptosis->literature_review conclusion Conclusion: Phenotype is likely due to off-target effects or non-specific toxicity. off_target_screen->conclusion literature_review->conclusion

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Guide 2: Deciphering Unexpected Signaling Pathway Modulation

If this compound treatment leads to changes in signaling pathways that are not directly linked to its putative target, consider the following:

Hypothetical Signaling Pathway Modulated by this compound

G ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression This compound This compound This compound->raf Intended Inhibition off_target Off-Target Kinase This compound->off_target Unintended Inhibition unexpected_pathway Unexpected Pathway (e.g., Apoptosis) off_target->unexpected_pathway

Caption: Example of intended vs. unintended (off-target) pathway modulation.

Data Presentation

When troubleshooting, it is vital to organize quantitative data in a clear and structured manner.

Table 1: Example of a Dose-Response Experiment to Assess Off-Target Cytotoxicity

This compound Conc. (µM)Vehicle (DMSO) Cell Viability (%)This compound Cell Viability (%)Fold Change vs. Vehiclep-value
0.1100 ± 4.598 ± 5.20.98>0.05
199 ± 3.895 ± 4.10.96>0.05
1098 ± 4.275 ± 6.30.77<0.01
5097 ± 5.140 ± 5.50.41<0.001
10095 ± 4.915 ± 3.70.16<0.001

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Viability Assay using Resazurin

This protocol provides a method to assess cell viability, which can be a primary indicator of unexpected cytotoxicity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS) and add 10% of the well volume (e.g., 10 µL for a 100 µL well) to each well.

  • Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status or expression level of key proteins in a signaling pathway.

Methodology:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to your target protein (e.g., phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein levels between different treatment groups.

Validation & Comparative

Validating ACHP's Inhibition of NF-κB Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor family that regulates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] Its dysregulation is implicated in numerous diseases, making the NF-κB signaling pathway a significant target for therapeutic drug development.[1][3][4] This guide provides a comprehensive overview of 2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile (ACHP), a selective inhibitor of the IκB kinase (IKK) complex, and compares its performance with other NF-κB inhibitors, supported by experimental data and detailed protocols.[5]

Mechanism of Action: How this compound Inhibits NF-κB Activation

In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4][5] Various stimuli can activate the IKK complex, which then phosphorylates IκB proteins. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome.[4][6] The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.[1][5][6]

This compound is a selective inhibitor of IKK, specifically targeting the catalytic subunits IKKα and IKKβ.[5][7] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB, thereby keeping the NF-κB/IκB complex in the cytoplasm and blocking NF-κB's nuclear translocation and transcriptional activity.[5]

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNFα, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor 1. Activation IKK IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK 2. Signal Transduction IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB 3. Phosphorylation IkB_p P-IκB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active 5. Release Proteasome Proteasome IkB_p->Proteasome 4. Ubiquitination & Degradation DNA DNA NFkB_active->DNA 6. Nuclear Translocation This compound This compound This compound->IKK Inhibition Transcription Gene Transcription DNA->Transcription 7. Transcription Initiation Experimental_Workflow A 1. Cell Culture & Treatment (e.g., HEK293, HDFa) - Stimulate with TNFα - Treat with this compound B 2. Cell Lysis - Prepare whole-cell, cytoplasmic, and nuclear extracts A->B E 5. Luciferase Reporter Assay - Quantify NF-κB transcriptional activity A->E F 6. Cell Viability Assay - Evaluate cytotoxicity of this compound A->F C 3. Western Blot - Measure phosphorylation of IκBα and p65 - Confirm nuclear translocation of p65 B->C D 4. EMSA - Assess NF-κB DNA binding activity B->D G 7. Data Analysis - Determine IC50 values - Statistical analysis C->G D->G E->G F->G

References

Comparative Efficacy of ACHP and Other IKKβ Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the IKKβ inhibitor ACHP against other notable inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction to IKKβ Inhibition

The IκB kinase (IKK) complex is a critical component of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation, immunity, cell survival, and proliferation. The IKK complex consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ is the predominant kinase responsible for the phosphorylation of IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This process allows for the nuclear translocation of NF-κB dimers, where they activate the transcription of pro-inflammatory and other target genes. Dysregulation of the NF-κB pathway is implicated in numerous inflammatory diseases and cancers, making IKKβ a key therapeutic target.

This compound (2-Amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-(4-piperidinyl)-3-pyridinecarbonitrile) is a potent and selective inhibitor of IKKβ. This guide compares its efficacy with other well-characterized IKKβ inhibitors, providing available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathway and experimental workflows.

Quantitative Comparison of IKKβ Inhibitors

The following table summarizes the in vitro potency of this compound and other selected IKKβ inhibitors. It is important to note that the IC50 values presented have been collated from various sources and may have been determined under different experimental conditions. Therefore, direct comparison should be approached with caution.

InhibitorIKKβ IC50 (nM)IKKα IC50 (nM)Selectivity (IKKα/IKKβ)Other Kinases Inhibited (IC50 > 20,000 nM)Reference
This compound 8.5[1][2][3]250[1][2][3]~29-foldIKK3, Syk, MKK4[1][3][1][2][3]
BMS-345541 3004000~13-fold-
TPCA-1 17.9400~22-fold-
MLN120B 45>50,000>1100-fold-
BI605906 380--IGF1 Receptor (7.6 µM)

In Vitro and In Vivo Efficacy of this compound

This compound has demonstrated potent activity in various cellular and in vivo models:

  • Cellular Activity: In A549 cells, this compound exhibits a cellular IC50 of 40 nM.[1] It effectively inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB.[2] In multiple myeloma cell lines, this compound efficiently inhibits cell growth with IC50 values ranging from 18 to 35 µM by inhibiting IκBα/p65 phosphorylation, NF-κB DNA-binding, and downregulating NF-κB target genes, ultimately inducing apoptosis.[4]

  • In Vivo Anti-Inflammatory Activity: this compound is orally bioavailable in mice (16%) and rats (60%).[1] In an arachidonic acid-induced mouse ear edema model, orally administered this compound demonstrated significant, dose-dependent anti-inflammatory activity at doses as low as 1 mg/kg.[1][2]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate IKKβ inhibitors are provided below.

IKKβ Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on IKKβ enzymatic activity.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., IκBα peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the IKKβ enzyme and substrate solution to the wells.

  • Incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 1-2 hours at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay (Cell-Based)

This assay assesses the ability of a compound to inhibit the NF-κB signaling pathway in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line) stably transfected with an NF-κB luciferase reporter construct.

  • Cell culture medium and supplements.

  • TNFα (Tumor Necrosis Factor-alpha) or other NF-κB activator.

  • Test compounds and vehicle control.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

  • Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of NF-κB activity for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Western Blot for Phospho-IκBα

This method is used to directly measure the inhibition of IκBα phosphorylation, a key downstream event of IKKβ activation.

Materials:

  • Cell line of interest (e.g., A549, HeLa).

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (e.g., PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and treat with test compounds for the desired time.

  • Stimulate with an NF-κB activator (e.g., TNFα) for a short period (e.g., 15-30 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Re-probe the membrane with antibodies for total IκBα and a loading control (e.g., β-actin) to normalize the data.

Arachidonic Acid-Induced Mouse Ear Edema Model (In Vivo)

This is a common acute inflammation model to assess the in vivo efficacy of anti-inflammatory compounds.

Materials:

  • Male ICR mice (or other suitable strain).

  • Arachidonic acid (AA) solution in acetone.

  • Test compounds (e.g., this compound) formulated for oral administration.

  • Vehicle control.

  • Micrometer or punch biopsy and balance.

Procedure:

  • Fast the mice overnight before the experiment.

  • Administer the test compounds or vehicle orally.

  • After a set time (e.g., 1 hour), apply a solution of arachidonic acid to the inner and outer surfaces of the right ear to induce inflammation. Apply the vehicle (acetone) to the left ear as a control.

  • After a specific duration (e.g., 1-2 hours), sacrifice the mice.

  • Measure the thickness of both ears using a micrometer or take a punch biopsy from each ear and weigh them.

  • The degree of edema is calculated as the difference in thickness or weight between the right and left ears.

  • Calculate the percent inhibition of edema for each treatment group compared to the vehicle control group.

Visualizing Key Pathways and Workflows

IKKβ/NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the central role of IKKβ.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα TNFR TNFR TNFα->TNFR Binds TRADD_TRAF2 TRADD/TRAF2 TNFR->TRADD_TRAF2 Recruits IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TRADD_TRAF2->IKK_Complex Activates IKKβ_active Active IKKβ IKK_Complex->IKKβ_active IκBα IκBα IKKβ_active->IκBα Phosphorylates p50_p65 NF-κB (p50/p65) IκBα_p P-IκBα IκBα->IκBα_p p50_p65_nuc NF-κB (p50/p65) p50_p65->p50_p65_nuc Translocates Proteasome Proteasome IκBα_p->Proteasome Ubiquitination & Degradation This compound This compound This compound->IKKβ_active Inhibits DNA DNA p50_p65_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB signaling pathway initiated by TNFα.

Experimental Workflow for Comparing IKKβ Inhibitors

This diagram outlines a typical workflow for the preclinical comparison of different IKKβ inhibitors.

G cluster_workflow IKKβ Inhibitor Comparison Workflow Start Start: Compound Selection Biochemical_Assay Biochemical Assay (IKKβ Kinase Assay) Start->Biochemical_Assay Determine in vitro potency (IC50) Cell_Based_Assay Cell-Based Assay (NF-κB Reporter) Biochemical_Assay->Cell_Based_Assay Assess cellular pathway inhibition Target_Engagement Target Engagement (Western Blot for p-IκBα) Cell_Based_Assay->Target_Engagement Confirm mechanism of action In_Vivo_Model In Vivo Model (Mouse Ear Edema) Target_Engagement->In_Vivo_Model Evaluate in vivo efficacy Data_Analysis Data Analysis & Comparison In_Vivo_Model->Data_Analysis Collate and analyze all data Conclusion Conclusion: Efficacy Ranking Data_Analysis->Conclusion

Caption: A generalized workflow for comparing the efficacy of IKKβ inhibitors.

Conclusion

This compound is a highly potent and selective IKKβ inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable oral bioavailability and significant anti-inflammatory effects at low doses make it a valuable research tool and a promising candidate for further investigation. While direct comparative data under identical conditions is limited, the available information suggests that this compound's potency is comparable or superior to several other well-known IKKβ inhibitors. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other IKKβ inhibitors.

References

A Head-to-Head Comparison of ACHP and BAY 11-7082 in NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, cancer biology, and drug development, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical target for therapeutic intervention. Its role in inflammation, cell survival, and immune responses makes it a focal point for the development of novel inhibitors. Among the myriad of commercially available inhibitors, ACHP and BAY 11-7082 are two widely used compounds to probe the intricacies of NF-κB signaling. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

Mechanism of Action and Potency

Both this compound and BAY 11-7082 are potent inhibitors of the NF-κB pathway, yet they exhibit distinct mechanisms of action and potency.

This compound (2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile) is a highly selective and potent inhibitor of the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation. Specifically, this compound targets the catalytic subunits of the IKK complex, IKKα and IKKβ, with a significantly higher affinity for IKKβ.[1][2][3] Inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitory IκBα protein, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.

BAY 11-7082 , on the other hand, was initially described as an irreversible inhibitor of tumor necrosis factor-alpha (TNF-α)-induced IκBα phosphorylation.[4] However, subsequent studies have revealed a more complex and less specific mechanism of action. While it does inhibit IκBα phosphorylation, it has been shown to exert its effects through the inhibition of E2 ubiquitin-conjugating enzymes, which are also crucial for IκBα degradation.[2] This suggests that BAY 11-7082's inhibitory effects on the NF-κB pathway may not be solely due to direct IKK inhibition. Furthermore, BAY 11-7082 has been reported to have several off-target effects, including the inhibition of the NLRP3 inflammasome.[5]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data for this compound and BAY 11-7082 based on available literature. It is important to note that these values were determined in different experimental systems and should be considered as a guide rather than a direct comparison.

ParameterThis compoundBAY 11-7082
Target IKKβ, IKKα[1][2][3]TNF-α-induced IκBα phosphorylation, E2 ubiquitin-conjugating enzymes[2][4]
IC₅₀ for IKKβ 8.5 nM[1][3]Not reported as a direct IKKβ inhibitor
IC₅₀ for IKKα 250 nM[1][3]Not applicable
IC₅₀ for TNF-α-induced IκBα phosphorylation Not explicitly reported, but inhibits at nanomolar concentrations[6]10 µM[4]
Selectivity Highly selective for IKKβ over IKKα and other kinases[1][2]Broad-spectrum inhibitor with multiple targets[2][5]
Mode of Action Reversible, ATP-competitive[2]Irreversible[5]

Visualizing the NF-κB Signaling Pathway and Inhibitor Action

The following diagram illustrates the canonical NF-κB signaling pathway and the points of intervention for this compound and BAY 11-7082.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IkB p-IκBα IkB_NFkB IκBα-NF-κB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases IkB_NFkB->p_IkB Proteasome Proteasome p_IkB->Proteasome Degradation This compound This compound This compound->IKK_complex BAY BAY 11-7082 BAY->IkB Inhibits Phosphorylation DNA DNA NFkB_nuc->DNA Binds Gene_Expression Gene_Expression DNA->Gene_Expression Promotes Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Downstream Assays cluster_analysis Data Analysis & Comparison Cell_Culture Cell Culture Inhibitor_Treatment Inhibitor Treatment (this compound or BAY 11-7082) Cell_Culture->Inhibitor_Treatment Stimulation NF-κB Stimulation (e.g., TNF-α) Inhibitor_Treatment->Stimulation Western_Blot Western Blot (p-IκBα) Stimulation->Western_Blot Luciferase_Assay Luciferase Reporter Assay Stimulation->Luciferase_Assay EMSA EMSA (NF-κB DNA Binding) Stimulation->EMSA Data_Quantification Data Quantification Western_Blot->Data_Quantification Luciferase_Assay->Data_Quantification EMSA->Data_Quantification IC50_Determination IC₅₀ Determination Data_Quantification->IC50_Determination Comparison Comparative Analysis IC50_Determination->Comparison

References

A Comparative In Vitro Analysis of IKK Inhibitors: ACHP vs. IKK-16

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent IκB kinase (IKK) inhibitors: ACHP and IKK-16. This analysis is based on publicly available experimental data to assist in the selection of appropriate chemical probes for research in the NF-κB signaling pathway.

The nuclear factor-kappa B (NF-κB) signaling cascade is a cornerstone of inflammatory responses, immune regulation, and cell survival. The IκB kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ and the regulatory subunit NEMO (IKKγ), is a central node in this pathway. Dysregulation of IKK activity is implicated in numerous inflammatory diseases and cancers, making it a critical target for therapeutic intervention. This guide focuses on the in vitro characteristics of two widely used IKK inhibitors, this compound and IKK-16, to delineate their potency, selectivity, and cellular effects.

At a Glance: Key In Vitro Performance Metrics

The following table summarizes the key quantitative data for this compound and IKK-16, compiled from various sources. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions may vary between studies.

ParameterThis compoundIKK-16
IKKβ IC50 8.5 nM[1][2]40 nM[3][4][5][6][7]
IKKα IC50 250 nM[1][2][8][9]200 nM[3][4][5][6][7]
IKK complex IC50 Not explicitly reported70 nM[3][4][5][6][7]
Other Notable Kinase Inhibition Inhibits STAT3 signaling[1][2][8]Inhibits LRRK2 with an IC50 of 50 nM[4]
Cellular Activity Induces cell growth arrest and apoptosis in multiple myeloma and non-small cell lung carcinoma cells.[1][8] Attenuates TGFβ1-induced myofibroblast formation.[10][11]Inhibits TNF-α-stimulated IκB degradation and expression of adhesion molecules (E-selectin, ICAM, VCAM).[3][5][6]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

Both this compound and IKK-16 are potent inhibitors of the IKK complex, which is essential for the activation of the canonical NF-κB pathway. In this pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β) lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimers (typically p50/p65), allowing their translocation to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and cell survival.

By inhibiting IKKβ, and to a lesser extent IKKα, both this compound and IKK-16 block the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm in an inactive state.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates p_IkBa p-IκBα IKK_complex->p_IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IKK_complex NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc This compound This compound This compound->IKK_complex Inhibits IKK16 IKK16 IKK16->IKK_complex Inhibits Gene_expression Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_expression Promotes

Figure 1. Simplified NF-κB signaling pathway showing the inhibitory action of this compound and IKK-16 on the IKK complex.

Experimental Protocols

To facilitate the in-house evaluation and comparison of IKK inhibitors like this compound and IKK-16, we provide the following generalized protocols for key in vitro assays.

In Vitro IKK Kinase Assay

This assay directly measures the enzymatic activity of the IKK complex and its inhibition by test compounds.

Methodology:

  • IKK Immunoprecipitation: Lyse cells (e.g., TNF-α stimulated HeLa or Jurkat cells) and immunoprecipitate the endogenous IKK complex using an anti-IKKγ (NEMO) or anti-IKKβ antibody.

  • Kinase Reaction: Resuspend the immunoprecipitated IKK complex in a kinase buffer containing a recombinant IκBα substrate (e.g., GST-IκBα), ATP (including γ-³²P-ATP), and the test inhibitor (this compound or IKK-16) at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and resolve the proteins by SDS-PAGE. The phosphorylation of the IκBα substrate is detected by autoradiography.

  • Data Analysis: Quantify the band intensities to determine the extent of IκBα phosphorylation. Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

G Cell_Lysate Cell Lysate (with active IKK) IP Immunoprecipitation (anti-IKK antibody) Cell_Lysate->IP IKK_Beads IKK-bound Beads IP->IKK_Beads Kinase_Reaction Kinase Reaction (GST-IκBα, ATP, Inhibitor) IKK_Beads->Kinase_Reaction SDS_PAGE SDS-PAGE Kinase_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analysis Data Analysis (IC50 determination) Autoradiography->Analysis

Figure 2. Experimental workflow for an in vitro IKK kinase assay.
Western Blot for IκBα Phosphorylation

This cell-based assay assesses the ability of an inhibitor to block the phosphorylation and subsequent degradation of IκBα in response to a stimulus.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and allow them to adhere. Pre-incubate the cells with varying concentrations of this compound or IKK-16 for a specified time (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a short period (e.g., 15-30 minutes).

  • Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. A loading control, such as β-actin or GAPDH, should also be used.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the p-IκBα signal to the total IκBα or loading control.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the inhibitors on cultured cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or IKK-16. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity.

Concluding Remarks

Both this compound and IKK-16 are valuable tools for the in vitro investigation of the NF-κB signaling pathway. This compound demonstrates higher potency against IKKβ in the low nanomolar range. A notable feature of this compound is its off-target inhibitory effect on the STAT3 signaling pathway, which could be a critical consideration depending on the experimental context. IKK-16 also potently inhibits the IKK complex and has been shown to inhibit LRRK2 kinase activity. The choice between these inhibitors will depend on the specific research question, the required selectivity profile, and the cellular system being investigated. It is always recommended to perform in-house validation of these compounds under the specific experimental conditions to be used.

References

Comparative Analysis of IKKβ Specificity: A Guide to Validating Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyzed Compound: This guide was initially intended to validate the specificity of ACHP (2-Amino-6-(2-(cyclopropylmethoxy)-6-hydroxyphenyl)-4-(piperidin-4-yl)nicotinonitrile). However, a thorough review of publicly available scientific literature and chemical databases did not yield specific data on "this compound" or its full chemical name regarding its activity on IKKβ or IKKα. Therefore, to provide a practical and data-supported comparison, this guide will utilize the well-characterized and highly selective IKKβ inhibitor, BMS-345541 , as the primary example. The principles and methodologies described herein are broadly applicable for validating the specificity of any potential IKKβ inhibitor.

Introduction to IKK Signaling and the Importance of Specificity

The IκB kinase (IKK) complex is a central regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immunity, cell survival, and proliferation. The IKK complex is primarily composed of two catalytic subunits, IKKα (IKK1) and IKKβ (IKK2), and a regulatory subunit, NEMO (IKKγ).

While structurally similar, IKKα and IKKβ have distinct roles:

  • IKKβ: The primary driver of the canonical NF-κB pathway . Upon activation by pro-inflammatory stimuli like TNF-α or IL-1β, IKKβ phosphorylates the inhibitor of NF-κB, IκBα. This targets IκBα for ubiquitination and proteasomal degradation, allowing the p50/p65 (RelA) NF-κB dimer to translocate to the nucleus and activate pro-inflammatory and survival genes.[1][2] Due to its central role in inflammation, IKKβ is a major therapeutic target.

  • IKKα: A key component of the non-canonical NF-κB pathway , which is crucial for the development of lymphoid organs and B-cell maturation. IKKα also possesses functions independent of the IKK complex, including a role in the nucleus where it can phosphorylate histones.[1][2]

Given these distinct roles, the development of inhibitors that are highly selective for IKKβ over IKKα is crucial. Non-specific inhibition could lead to unintended side effects by disrupting the non-canonical pathway or other IKKα-mediated cellular functions. This guide provides a framework for assessing and validating this specificity, using BMS-345541 as a case study and comparing it with other known IKK inhibitors.

IKKβ Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling cascade, highlighting the central role of IKKβ.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, IL-1β IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex Activates IKK_beta IKKβ (Active) IKK_Complex->IKK_beta IkBa_p50_p65 IκBα-p50/p65 IKK_beta->IkBa_p50_p65 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p50_p65->p_IkBa Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Degradation Ub->Proteasome p50_p65 p50/p65 Proteasome->p50_p65 Releases p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Gene_Transcription Gene Transcription (Inflammation, Survival) p50_p65_nuc->Gene_Transcription Activates

Caption: Canonical NF-κB signaling pathway activated by IKKβ.

Quantitative Comparison of IKK Inhibitors

The specificity of an inhibitor is typically quantified by comparing its half-maximal inhibitory concentration (IC50) against IKKβ and IKKα. A higher selectivity ratio (IC50 IKKα / IC50 IKKβ) indicates greater specificity for IKKβ. The data below is compiled from biochemical, cell-free assays.

InhibitorIKKβ IC50IKKα IC50Selectivity Ratio (IKKα/IKKβ)
BMS-345541 0.3 µM[3]4.0 µM[3]~13.3
TPCA-1 17.9 nM[4][5]400 nM[4]~22.3
SC-514 3-12 µM[6]>200 µM[6]>16

Experimental Protocols for Specificity Validation

Validating inhibitor specificity requires a multi-faceted approach, combining direct enzyme activity assays with cell-based functional assays.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKKα and IKKβ.

Objective: To determine the IC50 values of the inhibitor against recombinant IKKα and IKKβ.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a dissociation-enhanced ligand fluorescent immunoassay (DELFIA).[1][2]

  • Reagents:

    • Recombinant human IKKα and IKKβ enzymes.

    • ATP (Adenosine triphosphate).

    • A specific substrate peptide, such as a biotinylated IκBα-derived peptide.[7]

    • A europium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Streptavidin-APC (Allophycocyanin) conjugate.

    • Test inhibitor (e.g., BMS-345541) at various concentrations.

    • Assay buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2).[1]

  • Procedure:

    • The IKK enzyme (either IKKα or IKKβ) is incubated with the test inhibitor at varying concentrations in the assay buffer.

    • The kinase reaction is initiated by adding a mixture of the IκBα substrate peptide and ATP.[8]

    • The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[9]

    • The reaction is stopped, and the detection reagents (europium-labeled phospho-specific antibody and streptavidin-APC) are added.

    • After another incubation period, the TR-FRET signal is read on a compatible plate reader. A high signal indicates high kinase activity (substrate phosphorylation), while a low signal indicates inhibition.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: IκBα Degradation (Western Blot)

This assay confirms that the inhibitor can block IKKβ activity within a cellular context, preventing the downstream signaling events of the canonical pathway.

Objective: To assess the inhibitor's ability to prevent stimulus-induced phosphorylation and degradation of IκBα in cells.

Methodology:

  • Cell Line: A cell line responsive to TNF-α, such as THP-1 (human monocytic cells) or HeLa cells.

  • Reagents:

    • Test inhibitor.

    • Stimulating agent (e.g., TNF-α).

    • Lysis buffer.

    • Primary antibodies: anti-IκBα, anti-phospho-IκBα (Ser32/36), and a loading control (e.g., anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Cells are plated and grown to a suitable confluency.

    • Cells are pre-incubated with various concentrations of the test inhibitor (or vehicle control) for a defined period (e.g., 1 hour).

    • Cells are then stimulated with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.

    • The reaction is stopped, and cells are lysed to extract total protein.

    • Protein concentration is quantified for each sample.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against total IκBα, phospho-IκBα, and the loading control, followed by the appropriate HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate. A potent IKKβ inhibitor will show a dose-dependent preservation of the total IκBα band and a reduction in the phospho-IκBα band compared to the stimulated control.[10]

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating inhibitor specificity.

G cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Data Analysis a1 Recombinant IKKα Enzyme b Biochemical Kinase Assay (e.g., TR-FRET) a1->b a2 Recombinant IKKβ Enzyme a2->b c Determine IC50 for IKKα b->c d Determine IC50 for IKKβ b->d i Calculate Selectivity Ratio (IC50 IKKα / IC50 IKKβ) c->i d->i e Culture Responsive Cells (e.g., THP-1) f Pre-treat with Inhibitor e->f g Stimulate with TNF-α f->g h Western Blot for p-IκBα & Total IκBα g->h j Confirm Inhibition of IκBα Degradation h->j k Validate Specificity i->k j->k

Caption: Workflow for validating IKKβ inhibitor specificity.

Conclusion

Validating the specificity of an IKKβ inhibitor is a critical step in its development as a research tool or therapeutic agent. By employing a combination of direct biochemical assays and functional cellular assays, researchers can confidently quantify the selectivity of their compound. As demonstrated with the well-characterized inhibitor BMS-345541, a significant selectivity ratio for IKKβ over IKKα, coupled with confirmation of on-target effects in a cellular context, provides robust evidence of specificity. This systematic approach ensures that the observed biological effects are indeed due to the targeted inhibition of the canonical NF-κB pathway, minimizing the risk of off-target interpretations.

References

Unveiling the Downstream Cascade: A Comparative Guide to ACHP's Impact on Target Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise downstream effects of a compound on gene expression is paramount. This guide provides a comprehensive comparison of the IκB kinase (IKK) and Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor, ACHP, with other relevant inhibitors, supported by experimental data and detailed protocols to facilitate reproducible research.

This compound (2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile) is a potent and selective inhibitor of IKKβ, a key kinase in the canonical NF-κB signaling pathway. It also demonstrates inhibitory activity against STAT3, a critical transcription factor involved in cell proliferation, survival, and differentiation. By targeting these two crucial nodes in cellular signaling, this compound exerts significant influence on the expression of a wide array of downstream genes, making it a valuable tool for research and a potential therapeutic agent.

Comparative Analysis of Downstream Gene Expression

Downstream Effects of IKKβ Inhibition on NF-κB Target Genes

Inhibition of IKKβ by compounds like this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and inhibiting its translocation to the nucleus. This leads to the downregulation of a multitude of NF-κB target genes involved in inflammation, cell survival, and proliferation.

Target GeneFunctionExpected Effect of this compoundSupporting Data for IKKβ Inhibitors (e.g., BMS-345541, SC-514)
Anti-Apoptotic
Bcl-2Inhibits apoptosisDownregulationDecreased expression observed with IKK inhibitors.
Bcl-xLInhibits apoptosisDownregulationReduced levels upon treatment with IKK inhibitors.
Survivin (BIRC5)Inhibits apoptosis, regulates cell divisionDownregulationConsistently downregulated by IKK pathway inhibition.
Cell Cycle Regulation
Cyclin D1 (CCND1)Promotes G1/S phase transitionDownregulationExpression is frequently suppressed by IKK inhibitors.
Inflammatory Cytokines & Chemokines
IL-6Pro-inflammatory cytokineDownregulationReduced transcription and secretion with IKK inhibition.
IL-8 (CXCL8)Chemoattractant for neutrophilsDownregulationMarkedly decreased expression following IKK inhibitor treatment.
TNF-αPro-inflammatory cytokineDownregulation (feedback loop)Inhibition of IKK can reduce TNF-α production.
Downstream Effects of STAT3 Inhibition on Target Genes

This compound's inhibition of STAT3 signaling, likely through blocking its phosphorylation, prevents its dimerization, nuclear translocation, and DNA binding. This results in the decreased expression of STAT3 target genes that are crucial for cell growth, survival, and angiogenesis.

Target GeneFunctionExpected Effect of this compoundSupporting Data for STAT3 Inhibitors (e.g., Stattic, S3I-201)
Anti-Apoptotic
Bcl-2Inhibits apoptosisDownregulationCommonly downregulated by STAT3 inhibitors.
Bcl-xLInhibits apoptosisDownregulationExpression is reduced following STAT3 inhibition.
Mcl-1Inhibits apoptosisDownregulationA well-established target that is downregulated by STAT3 inhibitors.
Cell Cycle Regulation
Cyclin D1 (CCND1)Promotes G1/S phase transitionDownregulationFrequently observed to be suppressed by STAT3 inhibition.
c-MycTranscription factor promoting cell proliferationDownregulationExpression is often reduced upon STAT3 pathway blockade.
Angiogenesis
VEGFPromotes new blood vessel formationDownregulationSTAT3 inhibition can lead to decreased VEGF expression.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches discussed, the following diagrams have been generated using Graphviz.

ACHP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, IL-6) Receptor Receptor Stimulus->Receptor IKK IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK Activates JAK JAK Receptor->JAK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_IkappaB NF-κB-IκBα (Inactive) IkappaB->NFkB_IkappaB NFkB NF-κB (p65/p50) NFkB->NFkB_IkappaB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkappaB->NFkB Degradation of IκBα STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation This compound This compound This compound->IKK Inhibits This compound->STAT3 Inhibits (Phosphorylation) Gene_Expression Target Gene Expression NFkB_nuc->Gene_Expression Regulates pSTAT3_dimer_nuc->Gene_Expression Regulates Experimental_Workflow cluster_protein Protein Level Analysis cluster_rna RNA Level Analysis start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with this compound or Alternative Inhibitor start->treatment harvest Cell Harvesting & Lysate Preparation treatment->harvest western Western Blot (p-IKK, p-STAT3, IκBα, etc.) harvest->western if Immunofluorescence (NF-κB/STAT3 Nuclear Translocation) harvest->if rna_extraction RNA Extraction harvest->rna_extraction qpcr qRT-PCR (Validation of Target Genes) rna_extraction->qpcr rnaseq RNA-Seq / Microarray (Genome-wide Expression Profiling) rna_extraction->rnaseq

A Comparative Analysis of the In Vitro and In Vivo Efficacy of ACHP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ACHP (2-amino-N-(1-(4-chlorophenyl)-2-phenyl-1H-pyrazol-3-yl)-2-methylpropanamide) has emerged as a potent small molecule inhibitor with significant therapeutic potential, primarily through its modulation of key cellular signaling pathways. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data, to inform further research and drug development efforts.

In Vitro Effects of this compound

The in vitro activity of this compound has been predominantly characterized by its cytotoxic and apoptotic effects on various cancer cell lines. These effects are largely attributed to its inhibitory action on IκB kinase (IKK) and subsequent modulation of the NF-κB and STAT3 signaling pathways.

Cytotoxicity

This compound has demonstrated selective cytotoxicity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

Cell LineCancer TypeIC50 (µM)Reference
A549 Non-Small Cell Lung Cancer~10[1]
H1299 Non-Small Cell Lung Cancer~15[1]
HEL 299 Normal Lung Fibroblast>20[1]
U266 Multiple Myeloma18.3
NCU-MM-2 Multiple Myeloma27.6
ILKM2 Multiple Myeloma34.6
BJAB B-cell Lymphoma17.6
Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cells. This is evidenced by the cleavage of caspase-3 and PARP, key executioners of apoptosis, and the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin[1]. Quantitative analysis of apoptosis through methods like Annexin V/PI staining confirms the pro-apoptotic activity of this compound.

Cell LineTreatmentApoptotic Cells (%)Reference
A549 10 µM this compoundData Not Available
H1299 10 µM this compoundData Not Available

In Vivo Effects of this compound

In vivo studies have corroborated the anti-tumor and anti-inflammatory potential of this compound in animal models. These studies provide crucial insights into the compound's efficacy, pharmacokinetics, and overall therapeutic window.

Anti-Tumor Efficacy

In xenograft models, administration of this compound has been shown to inhibit tumor growth. The extent of tumor growth inhibition (TGI) varies depending on the tumor type and dosing regimen.

Animal ModelCancer TypeTreatment RegimenTumor Growth Inhibition (%)Reference
Nude Mice Non-Small Cell Lung CancerData Not AvailableData Not Available
Mice Skin Inflammation Model5 mg/kg topicalSignificant reduction in inflammation
Pharmacokinetics
ParameterValueAnimal ModelReference
Cmax Data Not Available
Tmax Data Not Available
Bioavailability Good (qualitative)Mice, Rats[1]

Mechanism of Action: Targeting NF-κB and STAT3 Signaling

This compound exerts its biological effects primarily through the inhibition of IκB kinase β (IKKβ) and, to a lesser extent, IKKα[2]. This inhibition has downstream consequences on two critical signaling pathways implicated in cancer: NF-κB and STAT3.

Inhibition of the NF-κB Signaling Pathway

IKKβ is a key kinase in the canonical NF-κB pathway. By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This results in the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound IKK IKK Complex (IKKα, IKKβ, IKKγ) This compound->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB Nucleus Nucleus NFkB->Nucleus IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ub Proteasome->IkBa_p Degradation Gene Pro-inflammatory & Pro-survival Genes Nucleus->Gene Transcription

This compound inhibits the canonical NF-κB signaling pathway.
Abrogation of the STAT3 Signaling Pathway

Recent studies have revealed that this compound also potently inhibits the STAT3 signaling pathway[1]. It has been shown to decrease the phosphorylation of STAT3 at Tyr705, a critical step for its activation. Furthermore, this compound inhibits the constitutive activation of upstream kinases such as JAK1, JAK2, and Src. This leads to the reduced nuclear translocation of STAT3 and downregulation of its DNA binding ability, ultimately suppressing the expression of STAT3 target genes involved in cell proliferation and survival[1].

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Upstream_Kinases Upstream Kinases (JAK1, JAK2, Src) This compound->Upstream_Kinases STAT3 STAT3 Upstream_Kinases->STAT3 P pSTAT3 p-STAT3 (Tyr705) Nucleus Nucleus pSTAT3->Nucleus Target_Genes Target Genes (e.g., Bcl-2, Survivin) Nucleus->Target_Genes Transcription

This compound abrogates the STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Assays

MTT_Workflow start Seed cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize formazan (e.g., with DMSO) incubate2->solubilize read Measure absorbance (570 nm) solubilize->read analyze Calculate cell viability read->analyze

Workflow for the MTT cell viability assay.
  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control.

Apoptosis_Workflow start Treat cells with this compound harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark (15 min) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Workflow for the Annexin V/PI apoptosis assay.
  • Cell Treatment: Cells are treated with this compound or vehicle control for the desired time.

  • Harvesting: Adherent cells are detached, and all cells (including those in the supernatant) are collected.

  • Washing: Cells are washed with cold phosphate-buffered saline (PBS).

  • Resuspension: Cells are resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

WesternBlot_Workflow start Protein Extraction from treated cells quant Protein Quantification (e.g., BCA assay) start->quant sds SDS-PAGE (Protein separation) quant->sds transfer Transfer to PVDF/Nitrocellulose membrane sds->transfer block Blocking (e.g., with BSA or milk) transfer->block primary Incubate with Primary Antibody block->primary secondary Incubate with HRP-conjugated Secondary Antibody primary->secondary detect Detection with Chemiluminescent Substrate secondary->detect image Imaging detect->image

Workflow for Western blotting analysis.
  • Protein Extraction: Cells are lysed to extract total protein.

  • Quantification: Protein concentration is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

In Vivo Studies

Xenograft_Workflow start Implant cancer cells subcutaneously in mice tumor_growth Allow tumors to reach a specific size start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound or vehicle control randomize->treat monitor Monitor tumor volume and body weight treat->monitor end Euthanize mice and excise tumors for analysis monitor->end

Workflow for a xenograft tumor model study.
  • Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment: this compound or vehicle is administered to the mice according to the planned dosing schedule.

  • Monitoring: Tumor volume and body weight are measured regularly. Tumor volume is often calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight, histology, biomarker analysis).

PK_Workflow start Administer this compound to mice (e.g., oral, IV) blood_collection Collect blood samples at various time points start->blood_collection plasma_sep Separate plasma blood_collection->plasma_sep drug_quant Quantify this compound concentration in plasma (e.g., LC-MS/MS) plasma_sep->drug_quant pk_analysis Calculate pharmacokinetic parameters (Cmax, Tmax, etc.) drug_quant->pk_analysis

Workflow for a pharmacokinetic study.
  • Drug Administration: A single dose of this compound is administered to mice via a specific route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Drug Quantification: The concentration of this compound in the plasma samples is measured using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability.

Conclusion

This compound demonstrates significant anti-cancer effects both in vitro and in vivo. Its mechanism of action, involving the dual inhibition of the NF-κB and STAT3 signaling pathways, makes it a compelling candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound's full therapeutic potential. Further studies are warranted to establish a more comprehensive profile of its efficacy across a wider range of cancer types and to fully elucidate its pharmacokinetic and pharmacodynamic properties in preclinical and clinical settings.

References

ACHP: An In-Depth Analysis of its Anti-Inflammatory Properties and a Comparison with Alternative Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-inflammatory properties of 2-Amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-(4-piperidinyl)-3-pyridinecarbonitrile (ACHP), a potent and selective inhibitor of IκB kinase (IKK). We will delve into its mechanism of action, present its activity profile with supporting experimental data, and offer a comparative perspective against other anti-inflammatory agents.

Executive Summary

This compound has emerged as a significant small molecule inhibitor targeting key inflammatory signaling pathways. Primarily known as a selective IKK-β inhibitor, it effectively blocks the canonical NF-κB signaling cascade. Furthermore, recent studies have unveiled its ability to modulate the STAT3 signaling pathway, highlighting a multi-faceted anti-inflammatory potential. This guide synthesizes the available preclinical data to offer a clear comparison of this compound's efficacy and mechanism against other anti-inflammatory compounds.

Comparative Performance of this compound

To facilitate a clear comparison, the following tables summarize the quantitative data on this compound's inhibitory activity and its effects on cell viability.

Table 1: Inhibitory Activity of this compound
TargetIC50 ValueCell Line/SystemReference
IKK-β8 nMEnzyme Assay[1]
IKK-α250 nMEnzyme Assay[1]
STAT3 (p-Tyr705)Inhibition observed at 10 µMA549, H1299 Cells[2]
Upstream Kinases (JAK1, JAK2, Src)Inhibitory activity observedNSCLC Cell Lines[2]
Table 2: Cytotoxic Activity of this compound (MTT Assay)
Cell LineIC50 Value (approx.)Exposure TimeReference
MT-2 (Adult T-cell Leukemia)1.5 µMNot Specified[3]
A549 (Non-small cell lung cancer)> 30 µM24 hours[2]
H1299 (Non-small cell lung cancer)> 30 µM24 hours[2]
In Vivo Anti-Inflammatory Activity: A Comparative Overview
Table 3: In Vivo Anti-Inflammatory Activity of NSAIDs in the Carrageenan-Induced Paw Edema Model (Rat)
CompoundDoseRoute of AdministrationMax. Inhibition of Edema (%)Time of Max. Inhibition (hours)Reference
Indomethacin5 mg/kgi.p.~50-70%3-5[4]
Indomethacin10 mg/kgp.o.Not SpecifiedNot Specified[5]
Ibuprofen200 mg/kgp.o.Similar to UP1306 (300 mg/kg)Early hours[6]
Celecoxib50 mg/kgp.o.Significant inhibition3-5[7]

It is important to note that the absence of publicly available, direct comparative in vivo data for this compound represents a knowledge gap and an opportunity for future research.

Mechanism of Action: Targeting Key Inflammatory Hubs

This compound exerts its anti-inflammatory effects by targeting two critical signaling pathways: NF-κB and STAT3.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex, consisting of IKK-α, IKK-β, and the regulatory subunit NEMO, becomes activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound, as a potent IKK-β inhibitor, directly interferes with this cascade by preventing the phosphorylation of IκBα. This maintains the inactive NF-κB/IκBα complex in the cytoplasm, thereby suppressing the downstream inflammatory gene expression.[5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex (IKKα, IKKβ, NEMO) IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK Complex (IKKα, IKKβ, NEMO) NF-κB/IκBα Complex NF-κB/IκBα Complex IKK Complex (IKKα, IKKβ, NEMO)->NF-κB/IκBα Complex Phosphorylation of IκBα This compound This compound This compound->IKK Complex (IKKα, IKKβ, NEMO) IκBα IκBα NF-κB (p50/p65) NF-κB (p50/p65) DNA DNA NF-κB (p50/p65)->DNA Ubiquitination & Proteasomal Degradation Ubiquitination & Proteasomal Degradation NF-κB/IκBα Complex->Ubiquitination & Proteasomal Degradation Ubiquitination & Proteasomal Degradation->NF-κB (p50/p65) Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene Transcription IκBαNF-κB (p50/p65) IκBαNF-κB (p50/p65) IκBαNF-κB (p50/p65)->NF-κB/IκBα Complex

Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial mediator of inflammatory and oncogenic processes. Cytokines, such as IL-6, and growth factors activate receptor-associated Janus kinases (JAKs) or other tyrosine kinases like Src. These kinases then phosphorylate STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation, survival, and inflammation.

This compound has been shown to inhibit the phosphorylation of STAT3 at Tyr705.[2] This inhibition prevents STAT3 activation and its subsequent nuclear translocation, thereby downregulating the expression of its target genes. The inhibitory effect of this compound on STAT3 signaling appears to be mediated, at least in part, through the inhibition of upstream kinases including JAK1, JAK2, and Src.[2]

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor Receptor Cytokines (e.g., IL-6)->Receptor JAKs, Src JAKs, Src Receptor->JAKs, Src STAT3 STAT3 JAKs, Src->STAT3 Phosphorylation This compound This compound This compound->JAKs, Src p-STAT3 (dimer) p-STAT3 (dimer) STAT3->p-STAT3 (dimer) Dimerization DNA DNA p-STAT3 (dimer)->DNA Target Gene Transcription Target Gene Transcription DNA->Target Gene Transcription

Caption: this compound inhibits the STAT3 signaling pathway, targeting upstream kinases.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Phosphorylated Proteins (p-STAT3 and p-IκBα)

This technique is used to detect specific phosphorylated proteins in a sample.

  • Cell Lysis: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-STAT3 or anti-p-IκBα).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total STAT3 or total IκBα) to normalize for protein loading.

NF-κB DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect protein-DNA interactions, in this case, the binding of NF-κB to its consensus DNA sequence.

  • Nuclear Extract Preparation: Isolate the nuclear proteins from treated and untreated cells.

  • Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts to allow NF-κB to bind to the DNA.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the probe by autoradiography (for radioactive labels) or a chemiluminescent or colorimetric reaction (for non-radioactive labels). A "shift" in the migration of the probe indicates the formation of a protein-DNA complex.

Conclusion

This compound demonstrates significant anti-inflammatory potential through its dual inhibition of the NF-κB and STAT3 signaling pathways. Its high potency against IKK-β makes it a valuable tool for investigating the role of the canonical NF-κB pathway in various inflammatory conditions. The additional inhibitory effect on the STAT3 pathway suggests a broader therapeutic applicability. While in vitro data strongly supports its mechanism of action, further in vivo studies directly comparing this compound with standard-of-care anti-inflammatory drugs are warranted to fully elucidate its therapeutic potential and position it within the landscape of anti-inflammatory agents. This guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and potential clinical translation of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for Amine-Containing Peroxide-Forming Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of amine-containing and other peroxide-forming chemicals (PFCs), a class of compounds that can become shock-sensitive and explosive over time. Adherence to these protocols is critical for maintaining a safe laboratory environment.

Organic peroxides are highly hazardous due to their sensitivity to shock, sparks, heat, friction, and sunlight.[1] Peroxide formation increases with age, making it crucial to label all peroxide-forming chemicals with the date received and the date opened.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for the safe handling and disposal of peroxide-forming chemicals.

ParameterGuidelineSource
Peroxide Concentration Threshold Do not use if peroxide test result is greater than 30 ppm. Contact the Safety Office for disposal.[1]
Dispose of chemical containing peroxides approaching 20 ppm immediately.[2]
If the peroxide concentration exceeds 0.001% (10 ppm), the chemical must be stabilized prior to collection by EH&S.[3]
Disposal Timeline (Most Dangerous - Forms explosive levels without concentration) Test for peroxide formation before use and discard within 3 months of opening.[1]
Disposal Timeline (Dangerous - Peroxide formation on concentration) Test for peroxide formation before distillation or evaporation and discard within 12 months of opening.[1]
Disposal Timeline (General) Discard all peroxide forming chemicals within 6 months of opening (or within 1 year if unopened), with some exceptions.[4]
Distillation Safety Leave at least 10-20% volume of liquid in the container to ensure safety when distilling.[1][4]

Experimental Protocol: Peroxide Detection

Before the disposal of any peroxide-forming chemical, it is essential to test for the presence of peroxides. Commercial peroxide test strips are a convenient method for this purpose.[1]

Materials:

  • Peroxide test strips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

  • The container of the peroxide-forming chemical to be tested

Procedure:

  • Ensure you are wearing the appropriate PPE.

  • Carefully open the container of the chemical.

  • Dip the test strip into the chemical, ensuring the reactive pad is fully immersed.

  • Remove the strip and wait for the specified amount of time according to the manufacturer's instructions.

  • Compare the color of the test strip to the color chart provided with the strips to determine the peroxide concentration in parts per million (ppm).

  • Record the test date and results on the container's label.[2]

  • If the peroxide concentration is less than 30 ppm, the chemical may be stabilized.[1] If it is approaching 20 ppm or is greater than 30 ppm, do not handle further and contact your institution's Environmental Health and Safety (EHS) office for disposal.[1][2]

  • CRITICAL: If you observe visible crystals in a liquid, discoloration in a solid, or if there are crystals around the cap of the container, DO NOT attempt to open or test the chemical.[1][2] This indicates a high concentration of peroxides, and the material should be treated as potentially explosive. Contact your EHS office immediately.[1][4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of peroxide-forming chemicals.

ACHP_Disposal_Workflow start Start: Identify Peroxide-Forming Chemical for Disposal check_crystals Visually inspect container for crystals, discoloration, or precipitate start->check_crystals crystals_found Crystals/Precipitate Found check_crystals->crystals_found Yes no_crystals No Crystals/Precipitate check_crystals->no_crystals No contact_ehs_explosive Do Not Handle! Contact EHS Immediately for Explosive Ordnance Disposal crystals_found->contact_ehs_explosive test_peroxides Test for Peroxides using Test Strips no_crystals->test_peroxides end End: Chemical Disposed contact_ehs_explosive->end check_concentration Peroxide Concentration > 20-30 ppm? test_peroxides->check_concentration high_concentration High Concentration check_concentration->high_concentration Yes low_concentration Low Concentration check_concentration->low_concentration No contact_ehs_high_conc Contact EHS for Disposal high_concentration->contact_ehs_high_conc prepare_for_disposal Prepare for Standard Hazardous Waste Disposal low_concentration->prepare_for_disposal contact_ehs_high_conc->end prepare_for_disposal->end

Caption: ACHP Disposal Workflow Diagram

Operational and Disposal Plan

1. Purchasing and Storage:

  • Purchase only the amount of peroxide-forming chemical that will be used within a 3-6 month period.[4] When possible, purchase chemicals that contain peroxide inhibitors.[4]

  • Upon receipt, label the container with the date it was received and the date it is opened.[1][4]

  • Store peroxide-forming chemicals in sealed, opaque, airtight containers with tight-fitting caps, away from heat and sunlight.[1][4] Do not store in open, partially empty, or transparent containers.[4]

2. Handling:

  • Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[1]

  • Before distilling any peroxide-forming chemical, test for the presence of peroxides.[4] Never distill to dryness; always leave at least 10-20% of the liquid in the container.[1][4]

3. Disposal Procedure:

  • Visual Inspection: Before handling, carefully inspect the container for any signs of peroxide formation, such as crystal formation, discoloration, or a viscous liquid. If any of these are present, do not handle the container and contact your institution's EHS office immediately.[3][4]

  • Peroxide Testing: If there are no visual signs of high peroxide concentration, test the chemical for peroxides using test strips as described in the protocol above.

  • Segregation and Labeling: Based on the peroxide test results, segregate the waste.

    • High Peroxide Concentration (>20-30 ppm): Label the container with the peroxide concentration and a warning label. Do not attempt to neutralize or dispose of it yourself. Contact your EHS office for specialized disposal.

    • Low Peroxide Concentration (<20-30 ppm): The chemical can be prepared for standard hazardous waste disposal according to your institution's guidelines. Ensure the container is clearly labeled with its contents and the peroxide test results.

  • Waste Pickup: Arrange for a hazardous waste pickup with your institution's EHS office. Provide them with all the necessary information, including the chemical name, quantity, and peroxide concentration.

By following these procedures, you can mitigate the risks associated with peroxide-forming chemicals and ensure their safe disposal, contributing to a secure research environment.

References

Essential Safety and Handling Protocols for ACHP (2-Amino-5-chloro-3,4-dihydro-2H-pyran)

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling DHP, which should be considered as a minimum requirement when handling ACHP.

Protection Type Equipment Specification
Eye and Face Protection Safety Goggles or Glasses, Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary for splash-prone activities.
Hand Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure. The specific glove material should be selected based on the chemical resistance to DHP and the breakthrough time.
Skin and Body Protection Protective Clothing, Lab Coat, ApronWear appropriate protective clothing to prevent skin exposure. A lab coat or apron should be worn at all times. For larger quantities or splash risks, chemical-resistant coveralls may be necessary.
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate, a respirator may be required. Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.

Operational and Disposal Plans

The following procedural guidance outlines the safe handling, storage, and disposal of DHP, which can be adapted for this compound with due diligence.

The following diagram illustrates the key steps for the safe handling of DHP in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Ground container and receiving equipment prep3->handle1 handle2 Use non-sparking tools handle1->handle2 handle3 Dispense chemical carefully, avoiding splashes handle2->handle3 handle4 Keep container tightly closed when not in use handle3->handle4 store1 Store in a cool, dry, well-ventilated area handle4->store1 store2 Keep away from heat, sparks, and open flames store1->store2 store3 Store away from incompatible materials (e.g., oxidizing agents) store2->store3

Caption: A diagram illustrating the safe handling workflow for DHP.

Proper disposal of DHP and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

G cluster_waste Waste Collection cluster_disposal Disposal waste1 Collect waste DHP and contaminated materials in a suitable, closed container waste2 Label the waste container clearly waste1->waste2 disp1 Dispose of contents/container in accordance with local, regional, national, and international regulations waste2->disp1 disp2 Do not empty into drains disp1->disp2

Caption: A diagram outlining the proper disposal plan for DHP waste.

Experimental Protocols

While specific experimental protocols involving this compound would be proprietary to the research being conducted, the handling and disposal procedures outlined above provide a foundational safety protocol. Any experiment should be preceded by a thorough risk assessment that considers the specific reactions, reagents, and conditions involved.

First Aid Measures:

In the event of exposure to DHP, the following first aid measures are recommended and should be considered applicable to this compound until specific information is available:

  • After inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

This information is intended to provide immediate and essential safety guidance for laboratory professionals. It is imperative to always seek out the most specific and comprehensive safety data available for any chemical before use.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.